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Calcium Sulfate Hydrate

Cat. No.: B8644785
M. Wt: 154.16 g/mol
InChI Key: ZHZFKLKREFECML-UHFFFAOYSA-L
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Description

Significance of Calcium Sulfate (B86663) Hydrate (B1144303) in Chemical and Materials Science Research

The significance of calcium sulfate hydrate in chemical and materials science research is vast, stemming from its natural abundance and diverse applications. uni-konstanz.deresearchgate.net It is a critical component in construction materials, such as plaster of Paris and stucco, which utilize the hardening properties of calcined calcium sulfate upon hydration. wikipedia.orgiucr.org The material's biocompatibility also makes it suitable for medical applications, including in dentistry and orthopedics as a bone void filler. iucr.orgaip.org

In environmental and industrial contexts, understanding the behavior of calcium sulfate is crucial for managing scaling in processes like desalination and for the development of sustainable materials. nih.govtaylorandfrancis.com Researchers are actively exploring methods to control the polymorphism of calcium sulfate to tailor its properties for specific applications, such as enhancing the mechanical strength of cements or creating advanced composite materials. uni-konstanz.deresearchgate.net The study of its crystallization pathways, which often involve amorphous precursors, provides fundamental insights into non-classical nucleation and growth mechanisms. researchgate.netgoldschmidt.inforesearchgate.net

Overview of Hydration States and Polymorphic Forms of Calcium Sulfate

Calcium sulfate exists in several hydration states and polymorphic forms, each with distinct crystal structures and properties. The primary crystalline phases are differentiated by their degree of hydration: dihydrate (gypsum), hemihydrate (bassanite), and the anhydrous form (anhydrite). leeds.ac.ukresearchgate.net

Calcium Sulfate Dihydrate (Gypsum)

Calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is the most stable form of calcium sulfate under ambient conditions. nih.govresearchgate.net It is a widely occurring mineral on Earth and is also found on Mars. researchgate.net Gypsum precipitates from brines and is a key component in many natural and industrial processes. researchgate.net Its crystal structure is monoclinic. The study of gypsum's crystallization is crucial for understanding geological formations and for controlling its formation in industrial settings where it can be an undesirable scale. researchgate.net Research has shown that the crystallization of gypsum can be influenced by factors such as supersaturation, temperature, and the presence of various ions. researchgate.net

PropertyDescription
Chemical Formula CaSO₄·2H₂O
Common Name Gypsum, Selenite, Satin Spar wikipedia.orgleeds.ac.uk
Crystal System Monoclinic
Stability Stable below ~60-90 °C in air leeds.ac.uk

Calcium Sulfate Hemihydrate (Bassanite: Alpha and Beta Forms)

Calcium sulfate hemihydrate (CaSO₄·0.5H₂O), or bassanite, is typically produced by the dehydration of gypsum. wikipedia.org It exists in two primary forms, alpha (α) and beta (β), which differ in their formation conditions, crystal morphology, and physical properties. zkg.deresearchgate.net

Alpha-hemihydrate (α-HH) is formed through dehydration in a steam-saturated environment or under hydrothermal conditions. researchgate.net This process results in well-defined, larger crystals with lower surface area and higher mechanical strength upon rehydration. zkg.deresearchgate.net

Beta-hemihydrate (β-HH) is produced by calcining gypsum in an environment with low water vapor pressure, such as in a rotary kiln. researchgate.netgoogle.com It is characterized by smaller, more irregular crystals with a larger specific surface area, leading to a faster setting time but lower strength compared to the alpha form. zkg.deresearchgate.net While their powder diffraction patterns are similar, it is thought that β-hemihydrate is a more disordered and stressed form of the α-hemihydrate structure. google.commdpi.com

The transformation between these forms and their rehydration to gypsum are central to the performance of gypsum-based products. zkg.de

FormFormation ConditionsCrystal Characteristics
Alpha (α) Dehydration in steam or hydrothermal conditions researchgate.netLarger, well-defined crystals, lower surface area zkg.deresearchgate.net
Beta (β) Dehydration in low water vapor pressure researchgate.netSmaller, irregular crystals, larger surface area zkg.deresearchgate.net

Anhydrous Calcium Sulfate (Anhydrite: III-, II-, I-CaSO₄ Polymorphs)

Anhydrous calcium sulfate (CaSO₄), or anhydrite, exists in three main polymorphic forms, designated in order of their formation with increasing temperature: III-CaSO₄, II-CaSO₄, and I-CaSO₄. aip.org

Anhydrite III (γ-CaSO₄ or "soluble anhydrite") : This metastable form has a hexagonal crystal structure and is produced by heating gypsum at temperatures between 130 to 200 °C. aip.org It readily rehydrates in the presence of moisture. aip.org

Anhydrite II (β-CaSO₄ or "insoluble anhydrite") : This is the most stable anhydrous form and occurs naturally. aip.org It has an orthorhombic crystal structure and is formed at higher temperatures, with the transition from Anhydrite III completing around 800 °C. aip.org It is recognized as the target phase for applications requiring stability, such as in biomedical implants. aip.org

Anhydrite I (α-CaSO₄) : This high-temperature polymorph appears above 1180 °C and has a cubic structure. aip.org

Controlling the synthesis of these polymorphs is a significant area of research, with recent studies demonstrating the ability to produce pure anhydrite from solution at room temperature by controlling the water content in alcoholic media. uni-konstanz.ded-nb.info

PolymorphFormation TemperatureCrystal SystemStability
Anhydrite III (γ-CaSO₄) 130-200 °C aip.orgHexagonal aip.orgleeds.ac.ukMetastable, rehydrates readily aip.orgleeds.ac.uk
Anhydrite II (β-CaSO₄) Transition completes at 800 °C aip.orgOrthorhombic aip.orgleeds.ac.ukMost stable anhydrous form aip.org
Anhydrite I (α-CaSO₄) Above 1180 °C aip.orgCubic aip.orgStable only at high temperatures leeds.ac.uk

Amorphous Calcium Sulfate Phases

Recent research has highlighted the importance of amorphous calcium sulfate (ACS) as a precursor phase in the crystallization of gypsum and other hydrated forms. goldschmidt.inforsc.orgrsc.org The formation of crystalline calcium sulfate phases often proceeds through a non-classical, multi-stage pathway that begins with the formation of nanoscale amorphous precursors. researchgate.netresearchgate.net

These amorphous nanoparticles aggregate to form larger, disordered particles. goldschmidt.inforsc.org Crystallization then occurs within these amorphous aggregates through restructuring and coalescence. goldschmidt.info This process does not always lead to a perfect single crystal but can result in a mesocrystal composed of smaller, oriented domains separated by a residual amorphous phase. goldschmidt.info Understanding the structure and transformation of ACS is crucial for controlling the final properties of calcium sulfate materials. goldschmidt.inforsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH2O5S B8644785 Calcium Sulfate Hydrate

Properties

Molecular Formula

CaH2O5S

Molecular Weight

154.16 g/mol

IUPAC Name

calcium;sulfate;hydrate

InChI

InChI=1S/Ca.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2

InChI Key

ZHZFKLKREFECML-UHFFFAOYSA-L

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Advanced Methodologies for Synthesis and Controlled Preparation of Calcium Sulfate Hydrates

Precipitation Techniques for Calcium Sulfate (B86663) Hydrate (B1144303) Synthesis

Precipitation from aqueous solutions is a fundamental and widely employed method for the synthesis of calcium sulfate hydrates. This technique allows for a high degree of control over the final product's characteristics by manipulating various reaction parameters.

Aqueous Precipitation Methods at Varied Temperatures

The temperature of the aqueous solution during precipitation plays a critical role in determining the phase and morphology of the resulting calcium sulfate hydrate. At lower temperatures, typically below 40-60°C, gypsum (CaSO₄·2H₂O) is the most thermodynamically stable phase. gfz-potsdam.de As the temperature increases, the solubility of gypsum decreases, influencing the particle size. For instance, an increase in temperature from 20°C to 100°C has been observed to lead to a decrease in the particle size of calcium sulfate dihydrate. researchgate.net

At temperatures exceeding approximately 97°C in salt-free solutions, calcium sulfate hemihydrate (CaSO₄·0.5H₂O) becomes the more favorable phase to precipitate. researchgate.net The morphology of the crystals is also temperature-dependent. For example, CaSO₄·2H₂O plates are typically formed at temperatures up to 100°C, while CaSO₄·0.5H₂O whiskers are formed in the range of 130–160°C, and CaSO₄ spindles appear at temperatures of 170°C and above. researchgate.net

Room Temperature Synthesis Pathways

Synthesizing specific phases of this compound at room temperature presents a challenge due to the thermodynamic stability of gypsum under these conditions. However, recent research has demonstrated that it is possible to obtain other phases, such as amorphous calcium sulfate (ACS) and calcium sulfate hemihydrate, as transient intermediates during the precipitation of gypsum from aqueous solutions at room temperature. researchgate.netrsc.org This sequential precipitation pathway opens up possibilities for isolating these intermediate phases.

Furthermore, nanofibers of calcium sulfate hemihydrate (bassanite) have been successfully synthesized at 20°C and 1 atm by reacting calcite with dilute sulfuric acid in methanol (B129727). acs.orgnih.gov The use of an organic solvent like methanol is key in this process, as it quenches the formation of gypsum and promotes the production of the metastable bassanite phase. nih.gov Another approach involves the use of additives in aqueous solutions to modulate the local hydration environment during crystallization, enabling the formation of bassanite at room temperature without the need for organic solvents. rsc.org

Microemulsion-Assisted Synthesis for Nanosized Forms

Microemulsion techniques offer a versatile method for the synthesis of nanosized calcium sulfate hydrates with controlled morphologies. nih.govacs.org This approach involves creating a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as water and oil, stabilized by a surfactant. The aqueous nanodroplets within the microemulsion act as confined microreactors for the precipitation of calcium sulfate.

By varying the type of surfactant used, it is possible to control the morphology of the resulting nanosized calcium sulfate hemihydrate. For example, different surfactants like TritonX-114, sodium dodecylbenzenesulfonate (SDBS), and cetyltrimethylammonium bromide (CTAB) have been shown to produce calcium sulfate hemihydrate with distinct morphologies. nih.govacs.orgnih.gov The microemulsion method provides a room-temperature route to nanomaterials that can be tailored by controlling the reaction environment within the microemulsion. nih.govacs.org

Hydrothermal Synthesis Approaches

Hydrothermal synthesis, which involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures, is another effective method for preparing specific phases of calcium sulfate hydrates, particularly α-calcium sulfate hemihydrate (α-HH). scirp.org This method offers advantages over traditional autoclave methods, including better purity control and lower energy consumption. scirp.org

The synthesis of high-percentage α-HH is feasible via the hydrothermal method, with the optimal synthesis parameters depending on the characteristics of the starting material, calcium sulfate dihydrate (DH). scirp.orgresearchgate.net For instance, different commercially available DH materials with varying particle sizes and surface morphologies require different synthesis conditions (temperature and time) to achieve a high percentage of α-HH. scirp.orgresearchgate.net The particle size and morphology of the initial DH have a significant impact on both the rate of phase transition and the morphology of the synthesized α-HH. scirp.orgresearchgate.net

The table below summarizes the optimal hydrothermal synthesis conditions for achieving a high percentage of α-calcium sulfate hemihydrate from different calcium sulfate dihydrate precursors. scirp.org

Starting MaterialMedian Particle Size (μm)Optimal Synthesis Temperature (°C)Optimal Synthesis Time (min)Achieved α-HH Percentage (%)
DH-L946.71059098.8
DH-M162.41053096.7
DH-S62.41004598.4

Thermal Processing and Calcination Strategies for Phase Control

Thermal processing and calcination are crucial techniques for controlling the phase of calcium sulfate. By carefully controlling the temperature, it is possible to induce phase transitions between the dihydrate, hemihydrate, and anhydrite forms.

When calcium sulfate dihydrate (gypsum) is heated, it undergoes a two-stage dehydration process. First, it loses approximately 1.5 molecules of water to form calcium sulfate hemihydrate (CaSO₄·0.5H₂O). rigaku.com Further heating results in the loss of the remaining water to form anhydrous calcium sulfate (CaSO₄), also known as anhydrite. rigaku.com

The conditions of this dehydration process determine the type of hemihydrate formed. The formation of α-hemihydrate occurs when gypsum is dehydrated in the presence of electrolytes in acidic solutions, in water, or in steam at atmospheric pressure. gfz-potsdam.de In contrast, β-hemihydrate is obtained when gypsum is heated with little or no water vapor present. gfz-potsdam.de

Continued heating of the hemihydrate leads to the formation of different polymorphic forms of anhydrite. Soluble anhydrite (γ-anhydrite) is formed first, which can readily rehydrate. gfz-potsdam.de The most stable form under normal atmospheric conditions is insoluble anhydrite (II-CaSO₄), which is formed at higher temperatures. aip.org The optimal calcination temperature to obtain pure II-CaSO₄ has been identified as 500°C. aip.org At very high temperatures, above 1200°C, a cubic form of anhydrite (I-CaSO₄) is the stable polymorph. gfz-potsdam.deaip.org

Influence of Precursors and Reaction Conditions on Synthesis Outcomes

The choice of precursors and the specific reaction conditions employed have a profound influence on the outcome of this compound synthesis. The starting materials, such as different commercially available calcium sulfate dihydrates, can affect the rate of phase transformation and the morphology of the final product in hydrothermal synthesis. scirp.org

In precipitation reactions, the concentrations of the reactant solutions (e.g., CaCl₂ and Na₂SO₄) and the presence of additives can significantly alter the crystal morphology. For example, the use of ethanol (B145695) as a morphology modifier in the reaction between H₂SO₄ and Ca(OH)₂ can change the morphology of the resulting calcium sulfate dihydrate from thick tabular to short-rod shapes. researchgate.net Similarly, the addition of a low concentration of citric acid in a high-gravity reactive precipitation process can lead to the formation of α-calcium sulfate hemihydrate with a low aspect ratio. harvard.edu

Other factors that influence the synthesis outcomes include the pH of the solution and the presence of various ions. The supersaturation of the solution, which is a driving force for nucleation and crystal growth, also plays a critical role. By carefully controlling these parameters, it is possible to tailor the properties of the synthesized calcium sulfate hydrates for specific applications.

Stoichiometric Ratios and Precursor Chemistry (e.g., Ca(NO3)2·4H2O, Na2SO4, CaCO3, H2SO4)

The choice of precursors and their stoichiometric ratios is fundamental to the synthesis of calcium sulfate hydrates. The reaction of a calcium source with a sulfate source in an aqueous medium is the basis for precipitation.

Commonly used precursors include highly soluble salts like calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and sodium sulfate (Na₂SO₄), as well as less soluble compounds such as calcium carbonate (CaCO₃) reacted with sulfuric acid (H₂SO₄). acs.orgresearchgate.net

A typical aqueous precipitation reaction involves the mixing of solutions of a calcium salt and a sulfate salt. For instance, calcium sulfate dihydrate can be synthesized by combining solutions of calcium nitrate and sulfuric acid. melscience.com The general reaction is:

Ca²⁺(aq) + SO₄²⁻(aq) + 2H₂O(l) → CaSO₄·2H₂O(s)

The synthesis of anhydrous calcium sulfate (anhydrite) can be achieved via aqueous precipitation at room temperature using calcium nitrate tetrahydrate and sodium sulfate as precursors, followed by calcination. aip.org The initial precipitate is a hydrated form, which is then dehydrated by heating. The final phase of the anhydrous calcium sulfate is dependent on the calcination temperature.

CaCO₃(s) + H₂SO₄(aq) + H₂O(l) → CaSO₄·2H₂O(s) + CO₂(g)

By carefully controlling the reaction conditions, such as the concentration of the reactants and the pH of the final slurry, the crystal morphology of the resulting gypsum can be tailored to be acicular (needle-like). google.com For example, mixing a calcium carbonate slurry (100 to 800 g/L) with a sulfuric acid solution (80 to 500 g/L) to achieve a final pH between 0.5 and 1.5 can produce acicular calcium sulfate dihydrate crystals. google.com

The synthesis of calcium sulfate hemihydrate can be achieved by reacting calcite (a form of calcium carbonate) with dilute sulfuric acid in an organic solvent like methanol at room temperature. nih.govacs.org This method can produce nanofibers of bassanite. nih.govacs.org

Calcium PrecursorSulfate PrecursorPrimary ProductKey Conditions
Ca(NO₃)₂·4H₂ONa₂SO₄Anhydrous CaSO₄ (after calcination)Aqueous precipitation followed by calcination at various temperatures. aip.org
Ca(NO₃)₂H₂SO₄CaSO₄·2H₂O (Gypsum)Mixing of aqueous solutions. melscience.com
CaCO₃ (Limestone/Calcite)H₂SO₄CaSO₄·2H₂O (Gypsum) or CaSO₄·0.5H₂O (Bassanite)Aqueous slurry reaction; final pH control for morphology. researchgate.netgoogle.com In methanol for bassanite nanofibers. nih.govacs.org

pH and Ionic Strength Effects

The pH and ionic strength of the crystallization medium are critical parameters that significantly influence the nucleation, growth rate, and morphology of calcium sulfate hydrates.

pH Effects: The pH of the solution can affect the induction period of crystallization and the morphology of the resulting crystals. cdnsciencepub.com For the synthesis of acicular calcium sulfate dihydrate from calcium carbonate and sulfuric acid, a final slurry pH of 0.5 to 1.5 is crucial. google.com In the hydrothermal preparation of α-calcium sulfate hemihydrate from flue gas desulfurization (FGD) gypsum, the initial pH of the suspension influences the dehydration rate and the crystal size of the product. An increase in the initial pH leads to a decrease in the dehydration rate and the formation of larger crystals.

Research on the crystallization of calcium sulfate dihydrate in sodium chloride solutions at 25°C has shown that the crystallization rate is nearly independent of pH in the range of 2 to 11. sciencepub.net However, at a higher temperature of 80°C, the pH does have a noticeable effect on the crystallization rate. researchgate.net

Ionic Strength Effects: The ionic strength of the solution, which is a measure of the total concentration of ions, has a pronounced effect on the crystallization rate of calcium sulfate dihydrate. In the absence of inhibitors, an increase in ionic strength generally leads to an increase in the crystallization rate. researchgate.net This is attributed to the increased transport of Ca²⁺ and SO₄²⁻ ions from the bulk solution to the crystal surface.

For example, in one study, as the ionic strength was increased from 0.1 M to 0.5 M, the crystallization rate of calcium sulfate dihydrate at 25°C and a pH of 3 increased from approximately 1.8 to 2.8 mol min⁻¹ m⁻². researchgate.net However, in the presence of certain inhibitors like phosphates, an increase in ionic strength can lead to a decrease in the crystallization rate. researchgate.net The solubility of calcium sulfate is also known to increase with increasing ionic strength. mdpi.com

Ionic Strength (M)Crystallization Rate of CaSO₄·2H₂O (mol min⁻¹ m⁻²)
0.1~1.8
0.2-
0.3-
0.4-
0.5~2.8

Temperature and Pressure Regimes

Temperature and pressure are the primary thermodynamic variables that determine the stable phase of this compound. The phase diagram of the CaSO₄–H₂O system illustrates the stability fields of gypsum, anhydrite, and the metastable nature of bassanite.

At atmospheric pressure, gypsum (dihydrate) is the most stable phase at lower temperatures. nih.gov As the temperature increases, it dehydrates to form hemihydrate and then anhydrite. The transition temperature from gypsum to anhydrite in pure water is approximately 42°C, though values up to 58°C have been reported. mdpi.comyale.edu The transition from gypsum to bassanite (hemihydrate) occurs at higher temperatures, generally around 97°C to 106°C. leeds.ac.uk

The dehydration of gypsum is a two-step process, first forming bassanite and then γ-anhydrite. aip.org Further heating above 250°C leads to the formation of the more stable β-anhydrite.

Pressure significantly influences these transition temperatures. An increase in pressure generally favors the more hydrated phase, thus increasing the transition temperature. For example, the gypsum-anhydrite transition temperature increases with pressure. yale.edu Bassanite is generally considered metastable at atmospheric pressure but has a stability field at pressures above approximately 2 kilobars and temperatures above 85°C. yale.edu The solubility of both gypsum and anhydrite increases with pressure. leeds.ac.uk For instance, at 50°C, the solubility of gypsum increases from about 15 mM at 1 bar to approximately 35 mM at 1000 bar. leeds.ac.uk

TransitionTemperature (°C)Pressure/Conditions
Gypsum → Anhydrite~421 atm, pure water. mdpi.com
Gypsum → Bassanite97 - 1061 atm. leeds.ac.uk
Bassanite Stability Field> 85> 2 kbar. yale.edu

Fundamental Investigations of Phase Transformations in Calcium Sulfate Hydrate Systems

Hydration Kinetics and Mechanisms of Calcium Sulfate (B86663) Hemihydrate to Dihydrate

The transformation of calcium sulfate hemihydrate (CaSO₄·0.5H₂O) to calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is a process of significant industrial importance, forming the basis for materials like plasterboard and medical plasters. The hydration process is complex, involving a series of coupled chemical and physical phenomena.

The hydration of calcium sulfate hemihydrate is widely understood to occur through a dissolution-precipitation mechanism. This process involves the dissolution of the hemihydrate phase, which is relatively rapid, followed by the slower precipitation of the less soluble dihydrate phase. The key steps in this mechanism are:

Dissolution of Hemihydrate: Calcium sulfate hemihydrate dissolves in water, releasing calcium and sulfate ions into the solution.

Supersaturation: The solution becomes supersaturated with respect to calcium sulfate dihydrate.

Nucleation and Growth: Nuclei of calcium sulfate dihydrate form and subsequently grow into crystals.

The rate of this transformation can be influenced by various factors. For instance, the addition of seed crystals of gypsum can accelerate the process by providing additional nucleation sites. Conversely, substances like citric acid can act as retarders. Time-resolved X-ray powder diffraction studies have shown that the dissolution of hemihydrate and the precipitation of dihydrate can occur at the same rate.

The kinetics of this process have been modeled using frameworks such as the Avrami–Erofe’ev and Gualtieri models. Research indicates that at low concentrations of seed crystals, the rate of crystal growth is greater than the rate of nucleation, while at higher seed concentrations, nucleation becomes the faster process.

Table 1: Factors Influencing Hydration Rate

Factor Effect on Hydration Rate Mechanism
Gypsum Seed Crystals Accelerates Provides additional nucleation sites.
Potassium Sulfate Accelerates Influences ionic strength and solubility.
Citric Acid Retards Interferes with crystal nucleation and growth.
Water/Solid Ratio Insignificant effect on rate Within a certain range, does not significantly alter the reaction kinetics.

Beyond the classical dissolution-precipitation model, other theories have been proposed to explain the transformation of hemihydrate to dihydrate. One such theory involves oriented assembly, where nanoparticles of a precursor phase, such as bassanite (another term for calcium sulfate hemihydrate), self-assemble into larger, co-oriented aggregates. This is followed by a collective transformation of these aggregates into gypsum.

Some studies have suggested a three-step process:

Precipitation of nanocrystals of bassanite.

Assembly of these nanocrystals into larger aggregates.

Transformation of the aggregates into gypsum.

However, there is conflicting evidence regarding the presence of bassanite as an intermediate. Some in-situ small-angle X-ray scattering studies did not identify a bassanite precursor to gypsum under similar conditions. Other research provides no evidence for the oriented attachment of bassanite nanorods prior to their transformation into gypsum, instead supporting a dissolution/reprecipitation pathway. The exact mechanism by which oriented aggregates might transform into gypsum remains a topic of investigation.

Recent research has highlighted the role of amorphous precursor phases in the hydration of calcium sulfate. It has been shown that the formation of crystalline gypsum can be preceded by the formation of amorphous calcium sulfate (ACS). This amorphous phase can form as nanoparticles which then evolve into crystalline structures.

The crystallization process can start with a disordered, amorphous phase that slowly transforms into crystalline gypsum, potentially with bassanite as an intermediate. The local availability of water and the degree of hydration of these precursors are critical in determining which solid phase ultimately forms. For instance, moderate ionic strengths and high water content favor the formation of gypsum. The aggregation of primary amorphous species into larger disordered domains is a key step, with these domains eventually reorganizing into crystalline structures.

The formation of gypsum is now understood to be a more complex, multi-step process than a simple single-step precipitation. A four-stage model for the solution-based nucleation and growth of gypsum has been proposed:

Stage I: Formation of Primary Species: The process begins with the rapid formation of well-defined primary species, less than 3 nanometers in length.

Stage II: Arrangement into Domains: These primary species then arrange themselves into denser clusters referred to as domains.

Stage III: Self-Assembly into Aggregates: The domains self-assemble into larger aggregates.

Stage IV: Crystallization: Within these aggregates, the primary species grow and undergo a structural rearrangement to fully crystallize into gypsum.

This multi-step pathway, involving the formation and aggregation of primary particles that then transform into gypsum, appears to be consistent across various supersaturation levels and temperatures. Additives can influence this process; for example, Mg²⁺ can slow the transformation of the primary particles, while citrate (B86180) reduces their initial formation.

Table 2: Four-Stage Model of Gypsum Formation

Stage Description
I Rapid formation of primary species (<3 nm).
II Arrangement of primary species into denser domains.
III Self-assembly of domains into larger aggregates.
IV Growth and structural rearrangement within aggregates to form crystalline gypsum.

Dehydration Dynamics of Calcium Sulfate Dihydrate

The dehydration of calcium sulfate dihydrate (gypsum) upon heating is a well-studied process that involves a series of phase transformations, ultimately leading to the formation of anhydrous calcium sulfate.

The thermal decomposition of calcium sulfate dihydrate is a multi-step process. When heated, gypsum first loses a portion of its water of crystallization to form calcium sulfate hemihydrate. Further heating leads to the formation of various anhydrous forms of calcium sulfate.

The typical dehydration sequence is as follows:

Formation of Hemihydrate: The initial dehydration step, occurring between approximately 100 °C and 150 °C, involves the conversion of calcium sulfate dihydrate (CaSO₄·2H₂O) to calcium sulfate hemihydrate (CaSO₄·0.5H₂O). This is an endothermic process. CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O

Formation of Anhydrous Calcium Sulfate (γ-CaSO₄): Upon further heating to around 180 °C, the hemihydrate loses its remaining water to form a nearly water-free form known as γ-anhydrite. This is also an endothermic reaction. CaSO₄·0.5H₂O → γ-CaSO₄ + 0.5H₂O

Phase Transformation to β-CaSO₄: At approximately 340-375 °C, an exothermic phase transformation occurs, converting the metastable γ-anhydrite to the more stable orthorhombic β-anhydrite.

High-Temperature Transformations and Decomposition: At much higher temperatures, further transformations occur. Around 1220 °C, an endothermic transition from β-calcium sulfate to α-calcium sulfate is observed. Above 1250 °C, calcium sulfate begins to decompose, releasing sulfur trioxide and forming calcium oxide.

The precise temperatures of these transformations can be influenced by factors such as heating rate and atmospheric pressure.

Table 3: Thermal Decomposition Stages of Calcium Sulfate Dihydrate

Temperature Range (°C) Phase Transformation Reaction Type
100 - 150 CaSO₄·2H₂O → CaSO₄·0.5H₂O Endothermic
~180 CaSO₄·0.5H₂O → γ-CaSO₄ Endothermic
~340 - 375 γ-CaSO₄ → β-CaSO₄ Exothermic
~1220 β-CaSO₄ → α-CaSO₄ Endothermic
>1250 CaSO₄ → CaO + SO₃ Decomposition

Hydrothermal Decomposition Processes

The hydrothermal decomposition of calcium sulfate dihydrate (gypsum) is a critical process in various industrial applications. Under hydrothermal conditions, typically in the presence of high-pressure water vapor or in salt solutions, gypsum transforms into calcium sulfate hemihydrate (bassanite) or anhydrite. The specific phase formed is dependent on the temperature and pressure conditions.

The decomposition of gypsum to its various forms occurs over a range of temperatures. The initial loss of bound water can be detected at temperatures as low as 85°C. researchgate.net The primary transformation of calcium sulfate dihydrate (CaSO₄·2H₂O) to calcium sulfate hemihydrate (CaSO₄·0.5H₂O) generally occurs between 100°C and 150°C. researchgate.netlinseis.com Further heating leads to the formation of anhydrite (CaSO₄). Specifically, γ-anhydrite (also known as soluble anhydrite or anhydrite III) begins to form at temperatures around 170°C, and upon heating above 250°C, the completely anhydrous β-anhydrite (insoluble anhydrite or anhydrite II) is formed. linseis.comwikipedia.org

Under hydrothermal conditions at atmospheric pressure, such as in a concentrated Ca(NO₃)₂ solution at 95°C, flue gas desulfurization (FGD) gypsum can be transformed into α-calcium sulfate hemihydrate. researchgate.net The process involves the dissolution of the dihydrate and the subsequent nucleation and growth of the hemihydrate phase.

The thermal degradation of gypsum into calcium sulfate anhydrite (γ-CaSO₄) proceeds through the intermediate formation of bassanite. researchgate.net High-temperature X-ray diffraction (HT-XRD) analyses have been used to distinguish between the bassanite and anhydrite III phases, which possess similar structures. researchgate.net

The table below summarizes the key temperature ranges for the hydrothermal decomposition of calcium sulfate dihydrate.

TransformationTemperature Range (°C)Resulting Phase
Initial release of bound waterStarts at 85-
Dehydration of Gypsum to Hemihydrate (Bassanite)100 - 150α- or β-CaSO₄·0.5H₂O
Formation of γ-Anhydrite (Soluble Anhydrite)Starts around 170γ-CaSO₄ (Anhydrite III)
Formation of β-Anhydrite (Insoluble Anhydrite)Above 250β-CaSO₄ (Anhydrite II)
Conversion of β-Anhydrite to α-Anhydrite~1214 - 1220α-CaSO₄ (Anhydrite I)
Decomposition of Anhydrite to Calcium OxideAbove 1250CaO

Note: The exact temperatures can vary depending on factors such as pressure and the presence of impurities.

Interconversion Between Anhydrite Polymorphs (e.g., III-CaSO₄, II-CaSO₄, I-CaSO₄)

Calcium sulfate anhydrite exists in several polymorphic forms, primarily distinguished as Anhydrite III (AIII, γ-CaSO₄ or "soluble" anhydrite), Anhydrite II (AII, β-CaSO₄ or "insoluble" anhydrite), and Anhydrite I (AI, α-CaSO₄). researchgate.netleeds.ac.uk These polymorphs can interconvert under specific temperature conditions.

Anhydrite III (γ-CaSO₄): This is a metastable form produced by the careful dehydration of gypsum. wikipedia.org It readily rehydrates to form bassanite and subsequently gypsum in the presence of water. leeds.ac.uk An exothermic effect observed around 340°C is associated with the conversion of this soluble anhydrite to the more stable β-calcium sulphate. linseis.com

Anhydrite II (β-CaSO₄): This is the naturally occurring and most thermodynamically stable form of anhydrite at temperatures below approximately 1200°C. leeds.ac.uk It is formed by heating gypsum above 250°C and does not readily react with water unless finely ground. wikipedia.org

Anhydrite I (α-CaSO₄): This high-temperature polymorph is formed when β-anhydrite is heated above approximately 1214°C to 1220°C. linseis.comnist.gov This transition is reversible, but α-anhydrite is unstable at room temperature and cannot be preserved by quenching. nist.gov Upon cooling, it reverts to the β-form. leeds.ac.uk

The interconversion pathway can be summarized as follows: Gypsum → Hemihydrate → Anhydrite III (γ-CaSO₄) → Anhydrite II (β-CaSO₄) ↔ Anhydrite I (α-CaSO₄)

The table below outlines the stability ranges and transition temperatures for the main anhydrite polymorphs.

Anhydrite PolymorphFormulaCommon Name(s)Stability Range and Transition Temperatures
Anhydrite IIIγ-CaSO₄Soluble AnhydriteMetastable; converts to β-CaSO₄ around 340°C
Anhydrite IIβ-CaSO₄Insoluble AnhydriteStable up to ~1200°C
Anhydrite Iα-CaSO₄High-Temperature AnhydriteStable above ~1214°C

Influencing Factors on Phase Transformation Rates and Equilibria

Temperature and supersaturation are primary drivers affecting the phase transformation rates and equilibria in the calcium sulfate hydrate (B1144303) system. An increase in temperature generally accelerates transformation processes by increasing the dissolution rate of the initial phase and promoting nucleation and growth of the new phase. researchgate.net Higher temperatures lead to a significant decrease in the induction period—the time before crystal nucleation becomes apparent. researchgate.netmdpi.com

Supersaturation, which is the driving force for crystallization, also plays a crucial role. researchgate.net Increasing the concentration of calcium and sulfate ions, thereby increasing the supersaturation level, results in a shorter induction time for crystallization. mdpi.com Studies have shown that the crystal growth of calcium sulfate dihydrate is proportional to the square of the supersaturation. researchgate.net

In competitive nucleation scenarios, the level of supersaturation can determine which polymorph preferentially precipitates. For instance, in a concentrated CaCl₂ solution at 91°C, the predominant nucleation shifted from α-hemihydrate at lower supersaturations to dihydrate at higher supersaturations. acs.org The molar fraction of α-hemihydrate in the precipitate was found to peak at a specific supersaturation range and then decrease as supersaturation further increased. acs.org

The following table summarizes the general effects of temperature and supersaturation on phase transformation kinetics.

ParameterEffect on Induction PeriodEffect on Transformation Rate
Temperature Decreases with increaseIncreases with increase
Supersaturation Decreases with increaseIncreases with increase

Impurities and additives can significantly alter the kinetics of phase transformations in calcium sulfate systems by affecting nucleation, crystal growth, and morphology. acs.org These effects are highly specific to the type and concentration of the impurity.

Certain impurities, such as CaCO₃ and CaSO₃ found in FGD gypsum, retard the transformation of dihydrate to α-hemihydrate by prolonging the induction time. researchgate.net CaSO₃, in particular, is thought to decrease the driving force and block nucleation sites. researchgate.net Similarly, phosphate (B84403) impurities like Ca(H₂PO₄)₂·H₂O, CaHPO₄·2H₂O, and Ca₃(PO₄)₂ also exhibit a retarding effect on this transformation. researchgate.net

Conversely, some impurities can accelerate the process. A low concentration of H₃PO₄ (0.21 wt.%) was found to accelerate the transformation, while higher concentrations inhibited it. researchgate.net Trivalent ions like Al³⁺ and Fe³⁺ at low concentrations can increase the average crystal diameter due to their high surface adsorption affinity. nih.gov

Additives are often used to intentionally control crystallization. Phosphonates, for example, are known inhibitors of calcium sulfate crystallization. ampp.org Diethylenetriaminepenta (methylenephosphonic acid) (DENPMP) has been shown to completely inhibit the growth of α-hemihydrate seed crystals at concentrations as low as 1.35 × 10⁻⁷ M. ampp.org Citric acid can also significantly delay the reorganization of an amorphous precursor into crystalline gypsum by complexing with calcium ions. nih.gov

The table below provides examples of the effects of various impurities and additives on the transformation of calcium sulfate hydrates.

Impurity/AdditiveEffect on Transformation Kinetics
Calcium Carbonate (CaCO₃)Retards transformation of dihydrate to α-hemihydrate
Calcium Sulfite (CaSO₃)Significantly prolongs induction time for dihydrate to α-hemihydrate transformation
Phosphates (e.g., Ca(H₂PO₄)₂·H₂O)Retard transformation process, primarily affecting the induction period
Phosphoric Acid (H₃PO₄)Accelerates transformation at low concentrations (0.21 wt.%); inhibits at higher concentrations (0.41-0.62 wt.%)
Trivalent Cations (Al³⁺, Fe³⁺)Increase average crystal diameter at low concentrations
Phosphonates (e.g., DENPMP)Strong inhibitors of crystallization, even at very low concentrations
Citric AcidDelays the transformation of amorphous calcium sulfate to crystalline gypsum

The microenvironment and physical confinement can exert significant control over the precipitation and phase stability of calcium sulfate hydrates. Studies have shown that in confined spaces, metastable phases can be remarkably stabilized where they would otherwise be transient in bulk solution. researchgate.net

Using a crossed-cylinder apparatus to create continuously varying confinement, researchers observed that while the thermodynamically stable gypsum always forms at large surface separations, metastable phases like amorphous calcium sulfate (ACS) and bassanite are stabilized at micrometer-scale separations. researchgate.net This stabilization is attributed to the hindered aggregation of precursor particles at small separations, which limits the conversion to the more stable polymorph. researchgate.net

The combination of confinement and soluble additives can further extend the lifetimes of these metastable phases. researchgate.net For example, confinement can induce the formation of bassanite in aqueous systems under ambient conditions where gypsum would typically be the sole product in unconfined volumes. researchgate.net These findings from liquid cell and confinement studies are crucial for understanding biomineralization and salt weathering processes, where crystallization often occurs in small, confined volumes.

Crystallization Science of Calcium Sulfate Hydrates

Nucleation Mechanisms in Calcium Sulfate (B86663) Hydrate (B1144303) Systems

Nucleation marks the initial formation of a new crystalline phase from a supersaturated solution. It is the first and often rate-determining step in the crystallization process. The pathway of nucleation can significantly influence the properties of the final crystalline product.

The formation of calcium sulfate hydrate crystals begins with nucleation, which can be categorized as either homogeneous or heterogeneous. Homogeneous nucleation occurs in a perfectly uniform supersaturated solution, arising from the random collisions of ions that form stable nuclei. In contrast, heterogeneous nucleation is initiated on a pre-existing surface, such as dust particles, impurities, or intentionally added seed crystals.

Generally, heterogeneous nucleation is energetically more favorable than homogeneous nucleation. The dominant mechanism is often dependent on the level of supersaturation. At lower supersaturation levels, heterogeneous nucleation is the more likely pathway, while homogeneous nucleation typically requires higher levels of supersaturation to overcome a larger energy barrier. In many industrial and natural systems, the presence of various microscopic solid impurities makes heterogeneous nucleation the predominant mechanism.

The induction period is a critical parameter in crystallization studies, defined as the time that elapses between the creation of a supersaturated state and the first detectable evidence of a new solid phase. This period is not just the time required for the formation of critical nuclei (the true induction period) but also includes the time for these nuclei to grow to a size that can be measured by analytical techniques.

The duration of the induction period is strongly influenced by several factors. It decreases significantly as either the supersaturation level or the temperature of the solution increases. For instance, experimental data shows a clear trend where higher initial concentrations of reactants lead to shorter induction times. The presence of additives or inhibitors, such as polyacrylic acids, can substantially prolong the induction period, with the duration being affected by the inhibitor's concentration, molecular weight, and the solution's pH.

Table 1: Effect of Reactant Concentration on the Induction Time of Calcium Sulfate Dihydrate Crystallization at 298 K

This table illustrates the inverse relationship between the initial concentration of calcium sulfate in a solution and the time required for the onset of crystallization (induction time), based on data from turbidity measurements.

Concentration (M)Induction Time (s)
0.15160
0.2092
0.2569
0.3049
0.3528

Crystal Growth Kinetics and Mechanisms

Following nucleation, the newly formed crystal nuclei grow into larger crystals. The rate and mechanism of this growth are dictated by factors such as the transport of ions to the crystal surface and the integration of these ions into the crystal lattice.

Once stable nuclei have formed, they grow by the addition of further ions from the solution. Theoretical models applied to the crystallization of calcium sulfate dihydrate (CSD) suggest that its growth can be described by an adhesive-type growth mechanism. This type of mechanism involves the attachment of growth units (ions or ion pairs) onto the crystal surface, a process that is influenced by the surface characteristics of the crystal and the energetic interactions at the solid-liquid interface.

Table 2: Influence of Stirring Speed on Sulfate Concentration Over Time During CSD Crystallization

This table demonstrates how increasing the stirring speed accelerates the decrease in sulfate concentration, indicating a faster crystallization rate of calcium sulfate dihydrate (CSD). The data reflects that equilibrium is reached more quickly at higher RPMs.

Time (min)Sulfate Concentration at 150 rpm (mol/L)Sulfate Concentration at 300 rpm (mol/L)
0~0.045~0.045
50~0.035~0.025
100~0.028~0.020
150~0.024~0.018
200~0.021~0.018

Morphology Control and Crystal Habit Modification of Calcium Sulfate Hydrates

The ability to control the crystal morphology of calcium sulfate hydrates is of significant scientific and industrial interest. The shape and size of the crystals influence the material's bulk properties, such as strength, filterability, and reactivity. This section delves into the factors that govern crystal morphology and the methods used to modify it.

Factors Affecting Crystal Shape and Size

The morphology of this compound crystals, including common habits like needle-like, prismatic, and hexagonal columnar, is dictated by a combination of thermodynamic and kinetic factors during crystallization.

Key factors influencing crystal shape and size include:

Supersaturation: The degree of supersaturation in the solution is a primary driver for nucleation and crystal growth. High supersaturation levels often lead to the rapid formation of many small, needle-like crystals. orendatech.com Conversely, lower supersaturation ratios tend to favor the growth of larger, more well-defined crystals, such as thicker crystals. sciencepub.net

Temperature: Temperature affects the solubility of the different calcium sulfate phases (dihydrate, hemihydrate, and anhydrite) and thus influences the driving force for crystallization. sciencepub.netleeds.ac.uk For instance, the solubility of gypsum decreases with increasing temperature, which can promote scale formation on heat transfer surfaces. sciencepub.net

pH: The pH of the crystallization medium can influence the surface charge of the crystals and the speciation of ions in the solution, thereby affecting crystal growth rates and morphology. sciencepub.net

Impurities: The presence of even trace amounts of impurities can significantly alter the crystal habit by selectively adsorbing onto specific crystal faces, inhibiting or promoting growth in certain directions. acs.org

Common crystal morphologies observed for calcium sulfate hydrates include:

Needle-like: This is a very common morphology, especially for gypsum and hemihydrate, often formed under conditions of high supersaturation. researchgate.netmdpi.com

Prismatic: These crystals are more elongated in one direction than the others.

Tabular/Platy: These crystals are flattened in one dimension, resembling plates. This morphology can be induced by certain additives. nih.govresearchgate.net

Hexagonal Columnar: This describes crystals with a hexagonal cross-section and elongated form.

Impact of Specific Ions and Organic Additives on Crystal Morphology

The deliberate addition of specific ions and organic molecules is a powerful strategy for modifying the crystal habit of calcium sulfate hydrates. These additives interact with the growing crystal surfaces, altering the relative growth rates of different crystallographic faces. researchgate.net

Metal Ions: The presence of various metal ions in the crystallization solution can have a pronounced effect on the morphology of this compound crystals. researchgate.net These ions can adsorb onto the crystal surface or, in some cases, be incorporated into the crystal lattice, thereby altering the growth pattern. acs.orgacs.org

Divalent Cations (e.g., Mg²⁺, Cu²⁺): The addition of Mg²⁺ and Cu²⁺ ions has been observed to increase the crystal diameter and length of calcium sulfate hemihydrate. acs.orgresearchgate.net In the case of gypsum, Mg²⁺ and Li⁺ can lead to the formation of longer and narrower crystals compared to an additive-free system. acs.orgleeds.ac.uk

Trivalent Cations (e.g., Al³⁺, Fe³⁺): Low concentrations of Al³⁺ or Fe³⁺ ions can result in bigger and shorter calcium sulfate hemihydrate crystals. acs.orgresearchgate.net At higher concentrations, these ions can even induce a partial phase transformation from hemihydrate to dihydrate. acs.org

Monovalent Cations (e.g., Na⁺, K⁺): Na⁺ ions have been found to be incorporated into the crystal structure of calcium sulfate hemihydrate. acs.org In contrast, Li⁺, K⁺, and Mg²⁺ tend to only adsorb to the surface of growing gypsum crystals. acs.orgleeds.ac.uk

Interactive Data Table: Effect of Metal Ions on this compound Morphology

IonConcentrationEffect on Crystal MorphologyReference
Mg²⁺LowLonger and narrower gypsum crystals; Increased hemihydrate crystal diameter and length acs.org, acs.org, leeds.ac.uk
Cu²⁺LowIncreased hemihydrate crystal diameter and length acs.org
Al³⁺LowBigger and shorter hemihydrate crystals acs.org, researchgate.net
Al³⁺HighPartial phase transformation from hemihydrate to dihydrate acs.org
Fe³⁺LowBigger and shorter hemihydrate crystals acs.org
Fe³⁺HighPartial phase transformation from hemihydrate to dihydrate acs.org
Na⁺-Incorporated into hemihydrate crystals acs.org
K⁺-Adsorbed on gypsum crystal surfaces acs.org, leeds.ac.uk

Amino Acids: Amino acids can significantly influence the crystallization kinetics and crystal habit of gypsum. researchgate.net They can act as inhibitors by adsorbing onto the crystal surface and blocking active growth sites. sciencepub.netresearchgate.net The specific interaction is dependent on the molecular structure, hydrophilicity, and stereochemistry (chirality) of the amino acid. sciencepub.netacs.org For instance, different isomers of amino acids like arginine and phenylalanine can exhibit distinct inhibitory effects on gypsum crystallization. acs.orgacs.org The anionic part of the amino acid molecule is thought to adsorb onto the Ca²⁺ active sites on the crystal surface. sciencepub.net

Carboxylic Acids: Carboxylic acids are widely used as retarders in the setting of calcium sulfate-based materials. tainstruments.com They can alter the hydration behavior and modify the crystal morphology of calcium sulfate dihydrate. researchgate.nettainstruments.com

Citric Acid, Maleic Acid, and Tartaric Acid: These acids have been shown to delay the precipitation of calcium sulfate. researchgate.netwhiterose.ac.uk Citric acid, in particular, can change the final gypsum habit from the typical needle-like crystals to a platy morphology. researchgate.net

Propionic Acid, Oxalic Acid, and Propane-1,2,3-tricarboxylic Acid: The presence of these acids has been found to decrease the average particle size and the length-to-width ratio of calcium sulfate dihydrate crystals. researchgate.net

Molecular Structure Influence: The effectiveness of carboxylic acids in modifying crystal morphology is related to their molecular structure, such as the number and arrangement of carboxyl groups. frontiersin.org For example, dicarboxylic acids with a certain carbon chain length between the carboxyl groups can promote crystal growth along the c-axis of α-hemihydrate. frontiersin.org

Surfactants: Surface-active agents, or surfactants, can also modify the crystal habit of gypsum. nih.gov

Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): The addition of CTAB has been shown to change the morphology of gypsum from needle-like to tabular. nih.gov

Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): SDS, on the other hand, was found to increase the induction time for crystallization and result in a higher percentage of fine crystals. nih.gov

Interactive Data Table: Effect of Organic Additives on Calcium Sulfate Dihydrate (Gypsum) Morphology

Additive TypeSpecific AdditiveObserved Effect on Crystal MorphologyReference
Amino AcidsVariousCan inhibit growth and alter crystal habit researchgate.net, sciencepub.net
Carboxylic AcidsCitric AcidChanges habit from needle-like to platy researchgate.net
Carboxylic AcidsPropionic Acid, Oxalic AcidDecreased particle size and length-to-width ratio researchgate.net
SurfactantsCTAB (cationic)Changed morphology from needle-like to tabular nih.gov
SurfactantsSDS (anionic)Increased percentage of fine crystals nih.gov

Aggregation and Microstructure Development of this compound Crystals

Recent research suggests a non-classical nucleation pathway for gypsum, involving the following stages:

Formation of Primary Species: The initial step involves the formation of very small, sub-3 nm primary species, which are thought to be composed of anhydrous Ca-SO₄ cores. researchgate.netnih.govbohrium.com

Self-Assembly into Domains: These primary species then arrange themselves into larger domains. nih.govbohrium.com

Aggregation: The domains subsequently self-assemble into larger aggregates. acs.orgnih.govbohrium.com

Transformation and Growth: Within these aggregates, the primary species grow and undergo a structural rearrangement and hydration to crystallize into gypsum. researchgate.netnih.govbohrium.com

This process of aggregation of nanoparticles plays a crucial role in the development of the final microstructure. acs.org The interlocking of these growing crystals, often initially needle-shaped, is what imparts mechanical strength to the set plaster. tainstruments.com The presence of additives can influence not only the primary crystal habit but also their aggregation behavior, thereby affecting the final microstructure and properties of the material. researchgate.net

Thermodynamic and Kinetic Modeling of Calcium Sulfate Hydrate Systems

Thermodynamic Modeling of Solubility and Phase Stability

Thermodynamic models are essential for understanding the behavior of calcium sulfate (B86663) hydrates in aqueous solutions. These models help predict the conditions under which different phases—anhydrite (CaSO₄), hemihydrate (CaSO₄·0.5H₂O), and gypsum (CaSO₄·2H₂O)—are stable. acs.orgnih.gov

In the binary CaSO₄–H₂O system, the stability of calcium sulfate hydrates is primarily dependent on temperature. acs.orgnih.gov At lower temperatures, gypsum is the stable phase, while anhydrite is the stable phase at higher temperatures. Hemihydrate is considered a metastable phase throughout the temperature range. acs.orgnih.govjosbrouwers.com

Modeling studies have defined the stable temperature range for gypsum to be between 273.15 K and 315.95 K (0°C to 42.8°C). Above 315.95 K, anhydrite becomes the thermodynamically stable phase. acs.orgnih.gov The transition temperature between gypsum and hemihydrate is a metastable invariant point, which has been determined to be around 374.55 K (101.4°C). acs.orgnih.gov However, kinetic factors can significantly hinder phase changes. For instance, anhydrite crystallization from water is very slow below 343.15 K (70°C). nih.gov

The solubility of these phases is also a key aspect of the system. Thermodynamic models have yielded solubility products (Ksp) at 298.15 K (25°C) that are in good agreement with literature values. acs.orgnih.govnih.gov

Calcium Sulfate Hydrate (B1144303) PhaseSolubility Product (Ksp) at 298.15 K
Gypsum (CaSO₄·2H₂O)2.40 × 10⁻⁵
Anhydrite (CaSO₄)3.22 × 10⁻⁵
Hemihydrate (CaSO₄·0.5H₂O)8.75 × 10⁻⁵

The presence of other electrolytes significantly influences the solubility and phase stability of calcium sulfate hydrates.

CaSO₄–H₂SO₄–H₂O System: In sulfuric acid solutions, the transformation temperatures of gypsum to anhydrite and hemihydrate decrease as the H₂SO₄ concentration increases. nih.govacs.org This means that at higher acid concentrations, gypsum becomes unstable at lower temperatures, transforming into anhydrite. nih.govacs.org Hemihydrate remains a metastable phase in this system. nih.govacs.org Thermodynamic models can accurately reproduce solubility data for gypsum, anhydrite, and hemihydrate in sulfuric acid concentrations up to 5 mol/kg over a wide range of temperatures. nih.govacs.org

Hydrate PhaseTemperature Range for Accurate Modeling (in H₂SO₄ up to 5m)
Gypsum (CaSO₄·2H₂O)283.15 K – 368.15 K
Anhydrite (CaSO₄)283.15 K – 473.15 K
Hemihydrate (CaSO₄·0.5H₂O)298.15 K – 398.15 K

HCl-CaCl₂-H₂O System: In aqueous solutions containing hydrochloric acid and calcium chloride, the solubility of calcium sulfate phases is also altered. In pure HCl media, the solubility of gypsum and anhydrite tends to first increase with acid concentration (up to about 3 mol/dm³) and then decrease. researchgate.netacs.orgsemanticscholar.org The addition of CaCl₂, which introduces a common ion (Ca²⁺), generally causes the solubility of all three calcium sulfate phases to decrease. researchgate.netacs.orgsemanticscholar.org An increase in either HCl or CaCl₂ concentration lowers the phase transition temperatures, causing the metastable region of hemihydrate to expand at the expense of gypsum. researchgate.net

To accurately model the thermodynamic properties of these electrolyte solutions, activity coefficient models are employed. The Pitzer model is one of the most widely used and successful models for this purpose. acs.orgnih.gov This model accounts for the interactions between ions in the aqueous solution. acs.orgnih.gov

In the CaSO₄–H₂O system, the Pitzer model has been used to accurately predict solubility with only two Pitzer parameters (β⁽¹⁾ and β⁽²⁾) that have a simple temperature dependency. acs.orgnih.govnih.gov This model has demonstrated excellent capability in extrapolating solubility data up to 548.15 K (275°C). acs.orgnih.gov The model is also capable of predicting activity and osmotic coefficient data with high accuracy. acs.orgnih.gov The Pitzer equation is fundamental to modeling multi-component systems as well, such as the CaSO₄–H₂SO₄–H₂O system, where it is used to determine the necessary interaction parameters between the various ions in solution. nih.govacs.org

The CALPHAD (Calculation of Phase Diagrams) methodology is a powerful tool used in computational thermodynamics to construct phase diagrams. acs.orgthermocalc.com This approach involves developing thermodynamic databases for various phases based on experimental data. thermocalc.com For calcium sulfate hydrate systems, the CALPHAD methodology is used in conjunction with activity coefficient models like the Pitzer equation to ensure that the developed thermodynamic database is internally consistent. acs.orgnih.govacs.orgaalto.fi This consistency is crucial for reliably predicting phase equilibria and constructing accurate phase diagrams for both the binary CaSO₄-H₂O system and more complex multi-component systems. acs.orgnih.govnih.govacs.orgaalto.fi The thermodynamic models for these systems are often developed using software that incorporates Gibbs energy minimization routines, which are central to the CALPHAD approach. nih.govacs.org

Reaction Kinetics Modeling of Hydration and Dehydration Processes

While thermodynamics predicts the stability of different phases, kinetics describes the rate at which transformations between these phases occur. The hydration of hemihydrate to gypsum is a critical process in the manufacturing of plasterboards, and its kinetics have been studied extensively. nih.gov Models like the Avrami–Erofe'ev and Gualtieri models have been fitted to experimental data to understand the rates of nucleation and crystal growth during this transformation. nih.gov

Diffusion-based models are used to simulate the microstructural development during hydration processes. utwente.nlresearchgate.netresearchgate.net One such advanced model is CEMHYD3D, a three-dimensional cement hydration and microstructure development modeling package developed at the National Institute of Standards and Technology (NIST). utwente.nlresearchgate.netnist.govnist.gov

Originally designed for cement, the CEMHYD3D model has been extended to simulate the hydration of calcium sulfate systems, particularly for applications involving high gypsum content like plasterboards. utwente.nlresearchgate.net The model simulates reaction kinetics based on mechanisms of dissolution, diffusion, and precipitation. utwente.nlresearchgate.netresearchgate.net In this model, the calcium sulfate hemihydrate particles first dissolve, after which the ions diffuse through the solution and then precipitate as gypsum needles, leading to the development of the final microstructure. utwente.nlresearchgate.net The model has been adapted to include the phase transitions between anhydrite, hemihydrate, and gypsum and to treat gypsum as the final product rather than an intermediate phase. utwente.nlresearchgate.net

Chemical Potential Gradient Models

Chemical potential gradient models are instrumental in understanding the crystallization kinetics and growth mechanisms of calcium sulfate hydrates. These models are predicated on the principle that the difference in chemical potential between the solute in a supersaturated solution and the solid crystalline phase provides the driving force for crystallization. This driving force, denoted as Δμ, is a key parameter in predicting the kinetics of crystal growth under various conditions. acs.org

One study investigated the crystallization kinetics of calcium sulfate dihydrate (CSD) by examining the influence of temperature, stirring speed, pH, and polymer concentration. The research employed chemical-potential-gradient models in conjunction with the extended Debye–Hückel model to elucidate the growth mechanism of CSD. The findings revealed that temperature is a critical factor, as both the rate constant (kt) and the driving force (Δμ) are highly sensitive to temperature variations. In contrast, pH was found to have a minimal effect on these parameters. The stirring speed primarily influenced the rate constant, while the concentration of polymers mainly affected the driving force. acs.org

The theoretical models applied in this research indicated that the crystallization of CSD follows an adhesive-type growth mechanism. Furthermore, the chemical potential gradient models were successful in predicting the crystal growth kinetics of CSD under varying temperatures, pH levels, and polymer concentrations. However, the models were less accurate in predicting the crystallization kinetics under different stirring speeds. acs.org

The following table presents a summary of the influence of different experimental conditions on the kinetic parameters of CSD crystallization, as determined by chemical potential gradient models.

Influencing FactorEffect on Rate Constant (kt)Effect on Driving Force (Δμ)Primary Mechanism of Influence
TemperatureSignificantSignificantThermodynamic and kinetic sensitivity
pHMinimalMinimal-
Stirring SpeedSignificant-Mass transfer at the crystal-solution interface
Polymer Concentration-SignificantModification of the solution's thermodynamic properties

These findings are crucial for controlling and mitigating scale formation in industrial processes where calcium sulfate precipitation is a concern. acs.org

Multi-time and Multi-scale Modeling Approaches

Multi-time and multi-scale modeling approaches are powerful computational techniques used to simulate the complex processes of hydration and microstructure development in this compound systems. These methods are particularly valuable for materials like gypsum, where reactions occur rapidly and involve phenomena at different temporal and spatial scales.

The CEMHYD3D model is a prominent example of a three-dimensional cement hydration and microstructure development modeling package that has been extended to simulate the hydration of calcium sulfate. researchgate.netnist.gov This model incorporates various forms of calcium sulfate, including dihydrate (gypsum), hemihydrate, and anhydrite. researchgate.net

Multi-time Modeling:

The hydration of calcium sulfate hemihydrate to gypsum is a very fast process, often completed within half an hour, which is significantly faster than the hydration of cement that can take several days. To accurately capture these rapid kinetics, multi-time modeling is employed. This approach is comparable to multi-scale modeling but focuses on the temporal aspect of the simulation. It involves varying the length of the time steps within the model. A "multi-time factor" is introduced to adjust the time increments; a lower factor results in smaller time steps, allowing for a more detailed examination of the early and rapid stages of hydration. This enables researchers to "zoom in" on the initial moments of the hydration process and also to "zoom out" to observe the long-term development of the microstructure over days or even years. The implementation of multi-time modeling necessitates modifications to the reaction kinetics and a correction in the calculation of the reaction time within the simulation.

Multi-scale Modeling:

Multi-scale modeling addresses the spatial heterogeneity of the material's microstructure. In the context of this compound systems, this involves representing the material at different resolutions. The CEMHYD3D model, for instance, can be adapted to handle various system resolutions, ranging from 0.20 to 2 µm. researchgate.net The "system resolution" defines the smallest feature size that can be represented in the digitized model. A higher resolution (smaller voxel size) allows for a more detailed representation of the microstructure but also increases the computational time. researchgate.net

Two primary methods are used for multi-scale modeling in this context:

Modified Particle Size Distribution (PSD): This method utilizes a modified PSD for each level of resolution. The continuous PSD of the raw material is digitized into a number of steps or sieves that corresponds to the chosen system resolution. A higher resolution will accommodate a greater number of different particle sizes. researchgate.net

Voxel Subdivision: This approach starts with the same initial digitized microstructure, but for higher resolutions, each voxel is subdivided. For example, a single 1 x 1 x 1 µm³ voxel can be represented by 8 voxels of 0.5 x 0.5 x 0.5 µm³ at a higher resolution. researchgate.net

The following table summarizes the key aspects of multi-time and multi-scale modeling in the context of this compound systems.

Modeling ApproachPrimary FocusKey ConceptApplication in this compound Systems
Multi-time ModelingTemporal resolutionVariable time steps (multi-time factor)Capturing the rapid kinetics of gypsum hydration
Multi-scale ModelingSpatial resolutionVariable voxel sizes and particle size distributionsSimulating the detailed microstructure development

These advanced modeling techniques provide a comprehensive framework for understanding and predicting the behavior of this compound systems, from the initial chemical reactions to the long-term evolution of the material's structure and properties.

Advanced Characterization Techniques for Calcium Sulfate Hydrate Research

Spectroscopic Analysis

Spectroscopic techniques are pivotal in identifying and differentiating the various forms of calcium sulfate (B86663) hydrate (B1144303) by analyzing their interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for distinguishing between the different hydration states of calcium sulfate, namely gypsum (dihydrate), bassanite (hemihydrate), and anhydrite. This technique probes the vibrational modes of molecules, with the bands corresponding to water molecules and sulfate ions being particularly informative.

The presence and characteristics of water are clearly observed in the FTIR spectra. Gypsum and bassanite exhibit distinct bands related to the stretching and bending vibrations of their water molecules. researchgate.net Specifically, the O-H stretching vibrations appear in the 3400-3600 cm⁻¹ region, while the H₂O bending vibration is observed around 1620-1685 cm⁻¹. usgs.govrruff.info In gypsum, two distinct peaks for O-H bending vibration at approximately 1619 cm⁻¹ and 1682 cm⁻¹ indicate the presence of two crystallographically different types of water molecules. usra.edu Bassanite, in contrast, shows a single peak in this region at about 1617 cm⁻¹. usra.edu Anhydrite, lacking structural water, does not exhibit these bands, though it may show a broad absorption band near 3 µm due to adsorbed water. usra.edu

The vibrational modes of the sulfate (SO₄²⁻) ion also provide crucial information. Key vibrational bands for the sulfate ion include the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate stretch (ν₃), and the triply degenerate bend (ν₄). researchgate.netusgs.gov The positions of these bands can shift depending on the degree of hydration. For instance, the ν₁ band shows a trend of decreasing frequency with increasing hydration. usgs.gov In-situ IR spectroscopy has been instrumental in studying the dehydration of gypsum, clearly showing the sequential formation of discrete phases: gypsum, hemihydrate, and γ-CaSO₄, with no evidence for intermediate hydration states. rruff.info

Key FTIR Bands for Calcium Sulfate Hydrates (cm⁻¹)
Vibrational ModeGypsum (CaSO₄·2H₂O)Bassanite (CaSO₄·0.5H₂O)Anhydrite (CaSO₄)
O-H Stretching (ν₁, ν₃)~3400-3550~3550-3620Absent (or broad if adsorbed H₂O)
H₂O Bending (ν₂)~1621, ~1685~1630Absent
SO₄ Stretching (ν₃)~1110-1140~1100-1160~1100-1150
SO₄ Bending (ν₄)~602, ~670~600-665~600-675

Raman spectroscopy is highly sensitive to the crystalline structure of materials, making it an excellent technique for distinguishing between the various polymorphs of calcium sulfate. researchgate.net This method relies on the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the compound.

The most indicative Raman band for differentiating calcium sulfate phases is the symmetric stretching mode (ν₁) of the sulfate ion (SO₄²⁻). mdpi.com The position of this band shifts distinctly with the degree of hydration. For gypsum, the main ν₁ band is observed at approximately 1008 cm⁻¹. nih.govacs.org In bassanite, this band shifts to around 1015 cm⁻¹. nih.govacs.org The different forms of anhydrite also have characteristic ν₁ band positions: anhydrite III (soluble anhydrite) at ~1025 cm⁻¹, and anhydrite II (natural anhydrite) and anhydrite I at ~1017 cm⁻¹. nih.govehu.es

Raman spectroscopy is also effective for in-situ monitoring of phase transformations. researchgate.net For example, during the dehydration of gypsum, a shift in the ν₁ band from 1008 cm⁻¹ (gypsum) to 1016 cm⁻¹ (bassanite) can be observed as the temperature increases. researchgate.net Furthermore, the technique can be used to study the kinetics of these transformations. researchgate.net The water of hydration also gives rise to Raman signals in the high-frequency region (around 3400-3600 cm⁻¹), which can be used to distinguish between gypsum and bassanite. usra.edumdpi.com

Characteristic Raman ν₁(SO₄²⁻) Bands for Calcium Sulfate Phases (cm⁻¹)
Phaseν₁(SO₄²⁻) Wavenumber (cm⁻¹)
Gypsum (CaSO₄·2H₂O)1008
Bassanite (CaSO₄·0.5H₂O)1015
Anhydrite III (γ-CaSO₄)1025
Anhydrite II (β-CaSO₄)1017
Anhydrite I (α-CaSO₄)1017

Diffraction Techniques

Diffraction techniques are fundamental for determining the crystal structure and phase composition of calcium sulfate hydrates.

X-ray diffraction (XRD) is a cornerstone technique for the identification and quantification of crystalline phases in calcium sulfate systems. Each crystalline phase—gypsum, bassanite, and the various forms of anhydrite—produces a unique diffraction pattern, allowing for their unambiguous identification. researchgate.netnih.gov For instance, the most intense diffraction peak for gypsum appears at a 2θ angle of approximately 11.6°, while for bassanite, a characteristic peak is observed around 14.7°. rsc.orgresearchgate.net

Quantitative phase analysis (QPA) using methods like the Rietveld refinement is crucial for determining the relative amounts of each phase in a mixture. rruff.info This is particularly important in industrial processes where the precise composition of calcium sulfate products needs to be controlled. The Rietveld method involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of each crystalline phase present. rruff.info This has been successfully applied to discriminate between bassanite and the highly reactive anhydrite III in dehydrated gypsum samples. rruff.info

Synchrotron Radiation Powder X-ray Diffraction (SR-PXD) offers significant advantages over conventional laboratory XRD due to the high brightness and collimation of the synchrotron X-ray beam. This results in diffraction patterns with much higher resolution and better signal-to-noise ratio, enabling the detection of minor phases and subtle structural changes.

SR-PXD is particularly valuable for in-situ studies of phase transformations, such as the dehydration of gypsum or the hydration of hemihydrate. researchgate.netnih.gov The high temporal resolution allows for real-time monitoring of these processes. For example, fast, time-resolved synchrotron X-ray scattering has been used to study the dehydration of gypsum to hemihydrate, revealing that small elastic loads can significantly accelerate the reaction. researchgate.net Furthermore, combined with techniques like phase contrast tomography, SR-PXD can provide detailed 3D information on the spatial and crystallographic relationships between the parent and product phases during these transformations. nih.govnih.gov

Neutron diffraction is a powerful complementary technique to XRD for studying the structure of calcium sulfate hydrates. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light elements like hydrogen.

This capability is crucial for accurately determining the location and orientation of water molecules within the crystal structures of gypsum and bassanite. researchgate.net For example, neutron powder diffraction has been instrumental in elucidating the crystal structures of soluble anhydrite (γ-CaSO₄) and different calcium sulfate subhydrates, precisely locating the water molecules within the structures. researchgate.net This detailed structural information is vital for understanding the mechanisms of dehydration and rehydration in the calcium sulfate system.

Electron Microscopy and Imaging

Electron microscopy techniques are indispensable for characterizing the morphology, microstructure, and nanoscale features of calcium sulfate hydrate. These methods use electron beams to generate high-resolution images, providing detailed insights into the material's physical characteristics.

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) are powerful tools for examining the surface topography and microstructure of this compound crystals. In these techniques, a focused beam of electrons is scanned across a sample's surface, and the resulting interactions are detected to form an image. FESEM offers higher resolution imaging compared to conventional SEM, making it particularly suitable for visualizing fine details of crystal morphology.

SEM analysis has been instrumental in observing the distinct crystalline structures of different this compound phases. For instance, α-hemihydrate typically consists of well-formed, short, prismatic crystals with sharp edges, while β-hemihydrate crystals are often smaller and more irregular. These morphological differences, readily apparent in SEM images, significantly influence the material's physical properties, such as water demand and mechanical strength.

Research findings have demonstrated that SEM can effectively visualize the impact of various processing conditions on the crystal habit of calcium sulfate. For example, hydrothermal synthesis of α-hemihydrate from flue gas desulfurization (FGD) gypsum has been shown to produce regular, hexagonal-shaped prism crystals. The shape and size of these crystals are directly correlated with the final compressive strength of the set plaster.

The table below summarizes typical morphological observations of calcium sulfate hydrates using SEM/FESEM.

Calcium Sulfate PhaseTypical Crystal Morphology Observed by SEM/FESEMSignificance
Dihydrate (Gypsum)Typically appears as tabular or prismatic crystals.Morphology can be influenced by impurities and growth conditions.
α-HemihydrateWell-formed, short, six-sided (hexagonal) prismatic crystals with sharp edges.Lower water demand and higher strength due to regular shape and packing.
β-HemihydrateIrregular, finer, and often needle-like or flaky agglomerates.Higher water demand due to larger surface area and irregular shape.

Transmission Electron Microscopy (TEM), Cryogenic TEM (Cryo-TEM), and Liquid Cell TEM (LCTEM) for Nanoscale Studies

Transmission Electron Microscopy (TEM) and its advanced variations provide unparalleled resolution for investigating the internal structure and dynamic processes of this compound at the nanoscale.

Transmission Electron Microscopy (TEM) In conventional TEM, an electron beam is transmitted through an ultra-thin specimen, allowing for the visualization of internal features. It is often used to observe the crystal lattice and detect dislocations or other defects within the crystalline structure.

Cryogenic TEM (Cryo-TEM) Cryo-TEM is a specialized technique where the sample, suspended in an aqueous environment, is rapidly frozen in a cryogen like liquid ethane. psu.eduyoutube.com This process, known as vitrification, preserves the sample in a hydrated, near-native state by preventing the formation of distorting ice crystals. youtube.com Cryo-TEM is advantageous for studying crystallization processes as it provides a "snapshot" of the structures present in solution at specific reaction times with reduced electron beam damage. whiterose.ac.uk

Liquid Cell TEM (LCTEM) LCTEM enables the direct, real-time observation of dynamic processes in a liquid environment. The sample is enclosed in a specialized holder with electron-transparent windows, allowing the microscope's electron beam to pass through the liquid. This in-situ technique is invaluable for studying nucleation, growth, and phase transformations as they occur. whiterose.ac.uk

Correlated studies using both LCTEM and Cryo-TEM have provided significant insights into the hydration of calcium sulfate, particularly the transformation of bassanite (calcium sulfate hemihydrate) to gypsum (calcium sulfate dihydrate). whiterose.ac.uknih.gov LCTEM provides real-time data showing that this transformation can proceed via a dissolution and reprecipitation mechanism. whiterose.ac.uknih.gov When benchmarked against Cryo-TEM, which offers high-resolution structural data at frozen-in time points, a more complete mechanistic understanding is achieved. whiterose.ac.uk These combined analyses have revealed that the transformation process can be slower within the confined space of a liquid cell compared to a bulk solution. whiterose.ac.uknih.gov

Thermal Analysis Methods

Thermal analysis techniques are used to study the changes in the physical and chemical properties of this compound as a function of temperature. These methods are crucial for understanding its dehydration behavior and phase transitions.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously (STA) to characterize calcium sulfate hydrates. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between the sample and an inert reference material.

The thermal decomposition of calcium sulfate dihydrate (gypsum) is a well-documented process. nist.govosti.govnih.gov Upon heating, it undergoes a two-step dehydration. nist.govnih.govlinseis.com

First Dehydration Step: Gypsum loses approximately 1.5 molecules of water to form calcium sulfate hemihydrate (bassanite). This is observed as a major endothermic peak on the DTA curve and a corresponding mass loss on the TGA curve. linseis.comrigaku.com

Second Dehydration Step: The hemihydrate loses the remaining 0.5 molecule of water to form anhydrous calcium sulfate (anhydrite). This corresponds to a second endothermic peak and mass loss. linseis.comrigaku.com

At higher temperatures, further transitions occur. An exothermic peak around 340-362°C is attributed to the phase transition of soluble anhydrite (γ-CaSO₄) to insoluble anhydrite (β-CaSO₄). linseis.comrigaku.com Much higher temperatures induce another phase transition and eventual decomposition. linseis.comrigaku.com

The table below summarizes the key thermal events for calcium sulfate dihydrate.

Temperature Range (°C)EventTGA ObservationDTA/DSC Observation
~100 - 180Dehydration of Dihydrate to Hemihydrate (CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O)Mass loss (~15.7%)Large endothermic peak
~180 - 300Dehydration of Hemihydrate to Anhydrite (CaSO₄·0.5H₂O → CaSO₄ + 0.5H₂O)Mass loss (~5.2%)Second endothermic peak
~340 - 380Phase transition from soluble anhydrite to insoluble β-anhydriteNo mass changeExothermic peak
>1200Phase transition from β-anhydrite to α-anhydrite and subsequent decompositionMass loss beginsEndothermic peak followed by decomposition signals

Note: Specific peak temperatures can vary depending on factors such as heating rate and atmospheric pressure. nih.gov

Isothermal Heat Conduction Calorimetry

Isothermal heat conduction calorimetry is a highly sensitive technique used to measure the heat flow produced by chemical reactions, such as the hydration of calcium sulfate, at a constant temperature. researchgate.net It provides detailed information about the kinetics of the hydration process, including the induction period, the rate of reaction, and the total heat evolved. researchgate.net

This method is widely used in cement chemistry to study the influence of calcium sulfate on the hydration of cementitious systems. researchgate.netresearchgate.net The addition of different forms of calcium sulfate (gypsum, hemihydrate, or anhydrite) alters the rate of heat evolution. researchgate.net Calorimetric data reveals that calcium sulfate addition can accelerate the hydration of certain cement phases by influencing the formation of hydration products like ettringite. researchgate.netresearchgate.net The reactivity of the calcium sulfate source (e.g., gypsum vs. anhydrite) has a significant impact on the hydration kinetics. researchgate.net

By monitoring the heat flow over time, researchers can evaluate:

The initial dissolution of hemihydrate.

The induction period before major hydration begins.

The main peak of heat evolution corresponding to the nucleation and growth of gypsum crystals.

The influence of additives or impurities on the hydration rate.

Particle Size and Surface Area Analysis

The particle size distribution (PSD) and specific surface area of this compound powders are critical parameters that significantly influence their reactivity and the properties of the final product.

The particle size of calcium sulfate hemihydrate directly affects its physical and chemical properties, including setting time, compressive strength, and degradation rate. nih.gov

Setting Time: Smaller particles generally lead to a shorter setting time. This is because a smaller particle size corresponds to a larger total surface area, which increases the rate of dissolution and subsequent precipitation of gypsum crystals. nih.govresearchgate.net

Compressive Strength: The relationship between particle size and compressive strength is more complex. A well-graded mixture of particle sizes can lead to higher compressive strength. Smaller particles can fill the voids between larger ones, resulting in a more compact microstructure with lower porosity after hydration and drying. nih.gov

Water Demand: Finer particles with a higher surface area typically require more water to achieve a workable paste consistency. researchgate.net

The specific surface area, often measured by gas adsorption techniques (e.g., BET method), provides a measure of the total surface area per unit mass of the powder. A higher specific surface area implies greater reactivity and a faster dissolution rate. researchgate.net For calcium sulfate dihydrate, a specific surface area of 3.15 m²/g has been reported. phexcom.com

The following table summarizes the general effects of particle size on the properties of calcium sulfate hemihydrate paste.

PropertyEffect of Decreasing Particle SizeUnderlying Reason
Initial and Final Setting Time DecreasesIncreased surface area leads to faster dissolution and precipitation of gypsum. nih.gov
Water Requirement IncreasesHigher surface area requires more water to wet the particles and form a workable paste. researchgate.net
Compressive Strength Generally Increases (with optimal distribution)Finer particles can create a more densely packed and less porous microstructure. nih.gov
In Vitro Degradation Rate IncreasesLarger surface area allows for a faster rate of dissolution in a fluid environment. nih.gov

In-situ and Time-Resolved Characterization Approaches

In-situ and time-resolved characterization techniques are indispensable for studying the dynamic processes of hydration and dehydration in this compound systems. These advanced approaches allow researchers to observe phase transformations, crystal growth, and microstructural evolution in real-time, providing a deeper understanding of the mechanisms governing these reactions.

Synchrotron-Based X-ray Techniques

High-brilliance synchrotron X-ray sources enable rapid data acquisition, making them ideal for monitoring the fast kinetics of this compound transformations.

In-situ X-ray Diffraction (XRD) and Tomography: The combination of scanning 3D X-ray diffraction (s3DXRD) and phase contrast tomography (PCT) offers a powerful tool for examining the hydration of calcium sulfate hemihydrate to gypsum. ugr.esnih.gov This dual-technique approach allows for the simultaneous acquisition of detailed crystallographic and morphological information. nih.gov For instance, s3DXRD can provide data on the crystal structure, orientation, and position of grains during the reaction, while PCT visualizes the 3D morphology of the crystals as they dissolve and precipitate. nih.gov

One study investigating the hydration of α-hemihydrate using this combined approach revealed that the dissolution of hemihydrate grains initiates at the crystal's center, creating a pit that expands along the ugr.es direction. nih.gov The subsequent growth of gypsum crystals could be monitored once they reached a size greater than 5 µm. nih.gov

Time-resolved X-ray computed microtomography, a 4D imaging technique, has been employed to investigate the role of gypsum dehydration in the deformation of evaporitic rocks. researchgate.net This method allows for the visualization of coupled chemical, hydraulic, and mechanical processes at the grain scale. researchgate.net In experiments simulating geological conditions, the fluid released from dehydrating gypsum was observed to accumulate at interfaces before causing hydraulic fracturing. researchgate.net

Energy-dispersive X-ray diffraction (EDXD) is another valuable in-situ technique for studying the kinetics of gypsum dehydration. rruff.info By monitoring the changes in diffraction peak intensities over time, the transformation fraction can be calculated, providing insights into the reaction kinetics. rruff.info A study on gypsum dehydration under reduced pressure (100 Pa) in the temperature range of 313–353 K revealed a single-step conversion from gypsum to γ-anhydrite. rruff.info

The table below summarizes the key findings from an in-situ EDXD study on gypsum dehydration kinetics.

Temperature (K)Final Dehydration ProductDehydration PathActivation Barrier (kcal/mol)
313 - 353γ-anhydriteSingle-step (gypsum → γ-anhydrite)18(2)

This interactive table summarizes the findings from an energy-dispersive X-ray diffraction study on the kinetics of gypsum dehydration under reduced pressure.

In-situ high-temperature synchrotron X-ray diffraction has been used to continuously observe the structural changes during the thermal dehydration of gypsum. jst.go.jp These studies have allowed for the determination of the thermal expansion coefficients of the different this compound phases. jst.go.jp

PhaseTemperature Range (°C)Volumetric Thermal Expansion Coefficient (K⁻¹)
GypsumNot specified1.31 x 10⁻⁴
β-hemihydrate90 - 1401.54 x 10⁻⁴
Soluble Anhydrite170 - 2001.69 x 10⁻⁵

This interactive table presents the volumetric thermal expansion coefficients for gypsum, β-hemihydrate, and soluble anhydrite as determined by in-situ high-temperature synchrotron X-ray diffraction.

In-situ Raman Spectroscopy

Raman spectroscopy is highly sensitive to the vibrational modes of water and sulfate ions, making it an excellent tool for in-situ monitoring of phase transitions in the CaSO₄–H₂O system. mdpi.com By tracking the changes in the Raman spectra as a function of time and temperature, the dehydration pathway from gypsum to bassanite and then to anhydrite III can be elucidated. mdpi.com

In one in-situ study, the conversion of gypsum powder to bassanite and anhydrite III at 120 °C was monitored. mdpi.com The evolution of the Raman spectra over time allowed for the deconvolution of overlapping peaks to determine the relative amounts of each phase present at different stages of the reaction. mdpi.com

Time (s)Predominant Phase(s)Key Spectral Changes
300Gypsum with emerging BassaniteDecrease in gypsum peaks, appearance of bassanite peaks
600Bassanite and GypsumContinued growth of bassanite peaks
900Bassanite with emerging Anhydrite IIIAppearance of Anhydrite III peaks
1200Bassanite and Anhydrite IIIIncrease in Anhydrite III peaks

This interactive table illustrates the phase evolution during the in-situ Raman spectroscopic analysis of gypsum dehydration at 120°C.

Real-time monitoring of calcium sulfate scale formation and removal on reverse osmosis membranes has also been achieved using Raman spectroscopy. colorado.edu The intensity of the prominent CaSO₄ Raman peak at 1008 cm⁻¹ directly correlates with the amount of scale present on the membrane surface. colorado.edu

Neutron Diffraction

Neutron diffraction is particularly advantageous for studying hydrated compounds due to its high sensitivity to hydrogen atoms. In-situ neutron diffraction studies have provided detailed insights into the dehydration mechanisms of gypsum. acs.org These experiments have helped to resolve ambiguities in the dehydration pathways, with some studies suggesting a novel pathway of CaSO₄·2H₂O → CaSO₄·0.75H₂O → γ-CaSO₄. acs.org

Furthermore, neutron powder diffraction has been used to investigate the thermal expansion of gypsum over a wide temperature range (4.2-320 K). researchgate.net By refining the crystal structure at different temperatures, the anisotropic nature of the thermal expansion was revealed, which is largely influenced by the hydrogen bonding network. researchgate.net The high-temperature limits for the thermal expansion coefficients of the unit cell parameters were determined from these experiments. researchgate.net

Interactions of Calcium Sulfate Hydrates Within Complex Chemical Environments

Behavior in Supersaturated Aqueous Solutions

The crystallization of calcium sulfate (B86663) dihydrate from supersaturated solutions is a multi-stage process involving nucleation and crystal growth. Nucleation, the initial formation of crystal nuclei, occurs when ions in a supersaturated solution aggregate to form stable clusters that can then grow into larger crystals. lsu.edu The rate of this process is influenced by factors such as the degree of supersaturation, temperature, pH, and the presence of impurities. lsu.edu

The transformation of calcium sulfate hemihydrate to gypsum is understood to occur through a dissolution and precipitation mechanism. iucr.org Studies have shown that amorphous calcium sulfate (ACS) and calcium sulfate hemihydrate can precipitate sequentially before the formation of the more stable gypsum. rsc.org

The induction period, which precedes rapid crystallization, is significantly affected by the level of supersaturation. cdnsciencepub.com Higher levels of supersaturation generally lead to shorter induction times and faster nucleation rates. lsu.edu The growth of gypsum crystals can proceed via different mechanisms, including surface-controlled growth involving spiral dislocations. proquest.com The kinetics of crystal growth can be influenced by temperature, with higher temperatures leading to increased crystallization rate constants due to decreased solution viscosity and increased ion diffusion rates. acs.org

Interactive Data Table: Effect of Temperature on Gypsum Crystallization Rate Constant

Temperature (K) Crystallization Rate Constant (mol/L)
298.15 4.62 × 10⁻⁵
303.15 6.75 × 10⁻⁵

The morphology and size of the resulting gypsum crystals are also dependent on the initial supersaturation conditions. High supersaturation can favor the formation of numerous small nuclei, inhibiting their growth into larger crystals. researchgate.net In some cases, different phases of calcium sulfate, such as dihydrate and α-hemihydrate, can precipitate simultaneously, with the predominant phase depending on the supersaturation level. acs.org

Influence of Co-existing Ions and Electrolytes on Calcium Sulfate Hydrate (B1144303) Chemistry

The chemical environment, particularly the presence of other ions and electrolytes, significantly impacts the hydration and crystallization of calcium sulfate hydrates.

The presence of co-existing ions can alter the solubility and crystallization kinetics of calcium sulfate hydrates. For instance, in high-salinity solutions, such as brines with high concentrations of sodium chloride (NaCl), the transformation of gypsum to bassanite can occur rapidly at elevated temperatures (T > 80 °C). mpg.de This is contrary to its behavior in low-salt environments where bassanite is typically metastable. mpg.de The transition temperature for gypsum to anhydrite also decreases with increasing NaCl concentration. mdpi.com

The type and concentration of ions present can influence which crystalline phase of calcium sulfate is most stable. In sulfuric acid solutions, gypsum is stable at low temperatures and concentrations, but can transform to anhydrite at higher temperatures and acid concentrations, with hemihydrate acting as a metastable intermediate. nih.gov

Organic acids, such as citric acid and tartaric acid, can interact with calcium sulfate hydrates and influence their crystallization. These organic molecules can adsorb onto the crystal surfaces, thereby inhibiting their growth. For example, citric acid monohydrate has been shown to retard the hydration of calcium sulfate hemihydrate to dihydrate. researchgate.net

Research has indicated that the nucleation of gypsum can proceed through the formation of pre-associated nanoscopic species that assemble into larger disordered entities in a supersaturated state. nih.gov The presence of organic additives can interfere with these early stages of nucleation and subsequent crystal growth.

Calcium Sulfate Hydrates in Cementitious Systems

Calcium sulfate hydrates, particularly gypsum, are crucial components in cementitious systems, where they play a key role in regulating hydration kinetics and influencing the formation of hydration products.

In cement chemistry, gypsum is added to control the setting time. It regulates the hydration of tricalcium aluminate (C₃A), one of the main components of Portland cement. Without gypsum, the reaction of C₃A with water is very rapid, leading to a "flash set." Gypsum prevents this by reacting with C₃A to form a layer of ettringite on the surface of the C₃A particles, which slows down their hydration.

The reaction between calcium sulfate and the aluminate phases in cement leads to the formation of specific hydration products. Initially, ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) is formed. As the sulfate from the gypsum is consumed, ettringite can become unstable and convert to monosulfoaluminate (Ca₄Al₂(SO₄)(OH)₁₂·6H₂O). The formation and stability of these phases are critical for the development of the microstructure and mechanical properties of the hardened cement paste.

Mechanisms of Mineral Scale Formation and Inhibition

The formation of calcium sulfate hydrate scale is a crystallization process that occurs when the concentration of calcium and sulfate ions in a solution exceeds the mineral's solubility limit, leading to a supersaturated state. This process is a significant operational challenge in many industrial settings. The formation of scale can be broadly categorized into three main stages: the induction period, nucleation, and crystal growth mdpi.com. The primary mechanism for controlling and preventing scale formation involves the use of chemical inhibitors that interfere with this crystallization process.

Surface Adsorption and Inhibition of Crystal Growth

The fundamental mechanism by which chemical scale inhibitors prevent the formation of this compound scale is through surface adsorption. This process targets the initial stages of crystal formation—nucleation and subsequent growth researchgate.net.

The process begins once a solution becomes supersaturated. After an induction period, minuscule crystal nuclei begin to form. In the absence of inhibitors, these nuclei grow as more calcium and sulfate ions from the solution deposit onto their surfaces, arranging themselves into a regular crystal lattice. This continued deposition leads to the formation of hard, adherent scale on equipment surfaces nih.gov.

Scale inhibitors are typically effective at substoichiometric or "threshold" concentrations, meaning they are required in amounts far smaller than the scaling ions they are meant to control researchgate.net. Their efficacy stems from their ability to adsorb onto the active growth sites of the nascent crystals, such as kinks, steps, or screw dislocations on the crystal surface researchgate.netampp.org.

The key mechanisms of inhibition via surface adsorption are:

Blocking Growth Sites: Inhibitor molecules, such as organic phosphonates or polymers, physically attach to the active growth sites on the crystal surface. This blockage prevents further incorporation of calcium and sulfate ions into the crystal lattice, thereby retarding or completely halting crystal growth ampp.org. For example, diethylenetriaminepenta (methylenephosphonic acid) has been shown to completely inhibit the growth of calcium sulfate hemihydrate at 120°C at concentrations as low as 10⁻⁷M ampp.org. The inhibition can often be described by a Langmuir adsorption isotherm model, which relates the degree of inhibition to the concentration of the inhibitor adsorbed on the crystal surface ampp.org.

Altering Crystal Morphology: The adsorption of inhibitors is often selective to specific crystallographic faces. This selective adsorption disrupts the normal, ordered growth of the crystal, leading to the formation of distorted, irregular, and less-adherent crystals researchgate.net. These malformed crystals have a reduced tendency to form dense, hard scale and are more likely to remain suspended in the bulk solution as a sludge that can be more easily managed ampp.org.

The table below summarizes research findings on the effects of various inhibitors on this compound crystallization.

Inhibitor TypeObserved Effect on CrystallizationMechanism of ActionReference
Phosphonates (e.g., DETPMP)Retards crystal growth; completely inhibits growth at low concentrations.Adsorbs onto active growth sites on the crystal surface. ampp.org
Polyacrylic Acid (PAA) Inhibits crystal nucleation and growth.Impedes crystal nucleation. researchgate.net
Salicylic Acid (SA) Prolongs crystallization induction time; reduces nucleation rate.Adsorbs on the crystal and is doped into the lattice, making the surface loose and porous. nih.gov
Poly(itaconic acid-co-sodium vinylsulphonate) (PIASVS) Changes crystal morphology from bassanite to a bassanite/gypsum mix.Adsorbs on the crystal surface, occupying active sites. researchgate.net

Factors Influencing Scaling Tendencies in Industrial Processes

The propensity for this compound to form scale is highly dependent on the specific physical and chemical conditions within an industrial process. Key factors include temperature, pressure, pH, and the concentration of dissolved ions.

Desalination In desalination plants, particularly those using reverse osmosis (RO), the primary driver for scaling is the increase in the concentration of dissolved salts as water is forced through a membrane researchgate.netyoutube.com.

Temperature: The solubility of calcium sulfate hydrates (gypsum, anhydrite) generally decreases with increasing temperature, a property known as retrograde solubility. Therefore, higher operating temperatures in thermal desalination processes increase the scaling risk ampp.orgresearchgate.netresearchgate.net. Results indicate that higher temperatures lead to a significant increase in the amount of scale and a decrease in the induction period researchgate.net.

Supersaturation & Concentration Factor: As fresh water is removed, the concentration of ions like Ca²⁺ and SO₄²⁻ in the remaining brine increases. This can lead to supersaturation, the primary driving force for scale formation researchgate.netmdpi.com. The concentration factor (CF), which is the ratio of the salinity of the concentrate to the feed water, is a critical parameter; as CF increases, so does the scaling potential researchgate.net.

pH: While calcium sulfate formation is largely independent of pH, adjustments to the pH are a common pretreatment step in desalination to control carbonate scaling. However, this does not significantly impact the potential for sulfate scaling mdpi.comklarenbv.com.

Flow Rate: Low flow rates across membrane surfaces can exacerbate scaling by allowing more time for mineral precipitation and settling klarenbv.com.

Oil and Gas Production In the oil and gas industry, calcium sulfate scaling is a persistent problem that can restrict flow and damage equipment.

Mixing of Incompatible Waters: A primary cause of scaling is the mixing of incompatible waters. For instance, seawater, which is rich in sulfate ions, is often injected into reservoirs for pressure maintenance (waterflooding). If the formation water is rich in calcium ions, the mixing of these two waters can lead to the precipitation of calcium sulfate researchgate.net. The most severe scaling is often predicted at specific mixing ratios, for example, a 70:30 or 50:50 mix of seawater and formation water .

Temperature and Pressure Changes: As fluids are produced from a reservoir, they experience significant drops in temperature and pressure. While the solubility of calcium sulfate decreases with temperature, pressure drops can also influence scaling. The form of this compound that precipitates is temperature-dependent; gypsum (CaSO₄·2H₂O) is the most stable form at temperatures below 40°C, while anhydrite (CaSO₄) is more common at higher temperatures researchgate.netesdm.go.id.

Geothermal Energy Geothermal systems are highly susceptible to scaling due to the high temperatures and mineral content of the geothermal fluids.

Temperature Changes: The solubility of calcium sulfate decreases as temperature increases, but the main trigger for sulfate scaling in many geothermal systems is the temperature decrease that occurs as the fluid travels through heat exchangers and injection wells geothermperform.eu. This contrasts with carbonate scales, which tend to precipitate upon heating and pressure drops geothermperform.eu.

Pressure Drops and Flashing: As hot geothermal brine rises in a production well, the pressure drops, which can cause dissolved gases like CO₂ to "flash" out of the solution. This primarily causes carbonate scaling by increasing the pH, but the associated temperature and concentration changes also influence sulfate scaling geothermperform.euonepetro.org.

Brine Chemistry and Composition: Geothermal brines can be highly saline and rich in various dissolved minerals, including calcium, sulfate, barium, and strontium. The specific composition of the brine is a critical factor in determining the type and severity of scale that forms geothermperform.euresearchgate.net. The mixing of fluids from different geothermal zones can also trigger scale precipitation researchgate.net.

The following table summarizes the key factors influencing this compound scaling in these industrial applications.

FactorEffect on Scaling TendencyDesalinationOil and Gas ProductionGeothermal Energy
Temperature Increase Decreases solubility, increasing scaling risk.✔️ researchgate.netresearchgate.net✔️ esdm.go.id✔️ (in hotter parts of the system) onepetro.org
Temperature Decrease Increases solubility of anhydrite, but can trigger precipitation of other sulfates (e.g., barite) due to complex solubility behavior.✔️ geothermperform.eu
Pressure Decrease Can lead to flashing of dissolved gases, altering pH and temperature.✔️ researchgate.netonepetro.org✔️ geothermperform.euonepetro.org
Increased Ion Concentration Leads to supersaturation, the primary driver for scaling.✔️ researchgate.netmdpi.com✔️ researchgate.netonepetro.org✔️ onepetro.org
Mixing of Incompatible Waters Can create a supersaturated solution, causing rapid precipitation.✔️ researchgate.net✔️ researchgate.net
pH Limited direct effect on calcium sulfate, but process changes affecting pH can indirectly influence scaling.✔️ klarenbv.com✔️ researchgate.netonepetro.org✔️ geothermperform.eugeothermperform.eu
Low Fluid Velocity Allows more time for crystals to settle and adhere to surfaces.✔️ klarenbv.com

Emerging Research Directions and Future Perspectives on Calcium Sulfate Hydrates

Nanomaterial Science of Calcium Sulfate (B86663) Hydrates

The synthesis and application of calcium sulfate hydrates at the nanoscale represent a significant and burgeoning area of materials science. Researchers are increasingly focusing on controlling the size, morphology, and crystal phase of calcium sulfate nanoparticles to tailor their properties for specific applications. A prominent method for synthesizing nanosized calcium sulfate is the room-temperature microemulsion technique. acs.orgnih.gov This approach allows for the formation of nanoparticles within the confined environment of microemulsions, offering a level of control over crystal growth that is not achievable with conventional methods. acs.orgnih.gov

The choice of surfactant in the microemulsion system plays a critical role in directing the morphology of the resulting nanoparticles. For instance, using different surfactants such as TritonX-114, sodium dodecylbenzenesulfonate (SDBS), and cetyltrimethylammonium bromide (CTAB) can produce a variety of nanostructures, including nanorods, nanowires, and whiskers. acs.orgnih.gov In a TritonX-114-supported microemulsion, calcium sulfate can form as nanocrystals smaller than 5 nm, which then grow into nanorod clusters. acs.orgnih.gov Conversely, an SDBS-supported process can yield nanowires that evolve into whiskers. acs.orgnih.gov This ability to control morphology is crucial as it directly influences the material's properties and performance in various applications, from construction to drug delivery. nih.gov

Furthermore, research into nanomodified calcium sulfate hemihydrate has shown that the incorporation of carbon nanostructures, such as carbon nanotubes (CNTs), can significantly enhance the mechanical properties of the resulting gypsum composites. utm.md The functionalization of these nanotubes, for example with hydroxyl groups, improves their dispersion within the calcium sulfate matrix and promotes chemical interaction, leading to a denser, fine-crystalline structure with increased strength. utm.md Quantum-chemical analysis has demonstrated that the interaction between calcium sulfate dihydrate molecules and a graphene-like surface is a chemical process, which accelerates the crystallization of the dihydrate and contributes to the improved strength of the composite material. utm.md

The table below summarizes the effect of different surfactants on the morphology of nanosized calcium sulfate hemihydrate synthesized via a microemulsion method.

SurfactantResulting MorphologyKey Observations
TritonX-114Nanorod clustersInitial formation of nanocrystals (<5 nm) followed by growth into clusters. acs.orgnih.gov
SDBSWhiskersFormation of nanowires that subsequently develop into whisker-like structures. acs.orgnih.gov
CTABVaried morphologiesThe morphology can be controlled by the choice of surfactant. acs.orgnih.gov

Advanced Spectroscopic and Imaging Correlation Studies

A deeper understanding of the transformation processes of calcium sulfate hydrates is being achieved through the application of advanced spectroscopic and imaging techniques. These methods allow for in-situ and real-time observation of the hydration and dehydration reactions, providing unprecedented insights into the mechanisms of these phase transitions.

For instance, the hydration of calcium sulfate hemihydrate (bassanite) to dihydrate (gypsum) has been studied using a combination of liquid cell- and cryo-transmission electron microscopy (LCTEM and cryo-TEM). whiterose.ac.uk These studies have provided clear evidence that the transformation occurs via a dissolution-reprecipitation pathway. whiterose.ac.uk Time-resolved cryogenic transmission electron microscopy (TR-cryo-TEM) has further revealed the early stages of this process, showing the formation of nanoscale amorphous clusters that evolve into amorphous particles before reorganizing into crystalline gypsum within seconds. skku.edu

Synchrotron-based techniques, such as scanning 3D X-ray diffraction (s3DXRD) and phase contrast tomography (PCT), have enabled the in-situ study of the spatial and crystallographic relationship between hemihydrate and gypsum during hydration. nih.govnih.gov This combined approach provides detailed crystallographic and morphological information, revealing evidence of the dissolution-precipitation process and offering insights into the reactivity of specific crystallographic facets of the hemihydrate. nih.govnih.gov

Raman spectroscopy is another powerful tool for identifying the different phases within the CaSO₄–H₂O system. acs.org Researchers have successfully identified the characteristic Raman spectra for gypsum, bassanite, and various forms of anhydrite, which is crucial for accurately monitoring phase transformations in real-time. acs.org The main Raman bands for these phases are distinct, allowing for clear differentiation. acs.org

The table below presents the main Raman bands for different calcium sulfate phases.

Calcium Sulfate PhaseMain Raman Band (cm⁻¹)
Gypsum1008
Bassanite1015
Anhydrite III1025
Anhydrite II1017
Anhydrite I1017

Thermoluminescence properties of calcium sulfates at various hydration levels are also being investigated to understand their potential as dosimeters, particularly for archaeological and geological dating. sapub.org Studies have shown a linear correlation between the irradiation dose and the thermoluminescence intensity in anhydrate, hemihydrate, and dihydrate forms. sapub.org

Integration of Computational and Experimental Methodologies for Predictive Models

The integration of computational modeling with experimental data is leading to the development of robust predictive models for the behavior of calcium sulfate hydrates in complex systems. These models are essential for a wide range of industrial applications where the prediction of scaling and precipitation is critical.

Thermodynamic models, such as the Pitzer model and the Mixed Solvent Electrolyte (MSE) model, are being employed to predict the solubility and phase equilibria of calcium sulfate hydrates in various aqueous solutions. researchgate.netacs.orgnih.gov The Pitzer model, for example, has been used to model the solubility of calcium sulfate in the CaSO₄–H₂O system over a wide range of temperatures, with excellent extrapolating capabilities. acs.orgnih.gov This model can accurately predict the stable temperature ranges for gypsum and anhydrite. acs.orgnih.gov The MSE model, a variant of an excess Gibbs free energy model, has been successfully used to model the solid and aqueous phase equilibria of calcium sulfate hydrates in complex electrolyte solutions containing various salts and acids. researchgate.net

These models are validated and refined using extensive experimental data gathered from the literature. For instance, one study compared model results to over 3,000 experimental data points, achieving a high correlation coefficient and demonstrating the model's accuracy in predicting gypsum solubility in diverse aqueous solutions. researchgate.net The CALPHAD (Calculation of Phase Diagrams) methodology is also being used in conjunction with these models to ensure internal consistency of the thermodynamic data. acs.orgnih.govnih.gov

Furthermore, predictive models are being developed to understand the reaction kinetics of calcium sulfate precipitation, which is crucial for predicting the rate of scale formation in porous media, such as in oil reservoirs. benthamopen.com By combining experimental data from core flooding experiments with theoretical models, researchers can develop general reaction rate equations to predict CaSO₄ deposition under various conditions of temperature, brine supersaturation, and pressure. benthamopen.com

The table below highlights some of the key parameters and findings from thermodynamic modeling of the CaSO₄–H₂O system.

ModelKey ParametersKey Findings
Pitzer Modelβ⁽¹⁾ and β⁽²⁾ Pitzer parameters with temperature dependencyStable temperature range for gypsum is 273.15–315.95 K; above this, anhydrite is the stable phase. acs.orgnih.gov
Mixed Solvent Electrolyte (MSE) ModelPitzer–Debye–Hückel equation, second virial coefficient-type equation, UNIQUAC modelAccurately predicts solubility in complex electrolyte solutions containing various cations and anions. researchgate.net

Role of Calcium Sulfate Hydrates in Geochemical and Environmental Processes

Calcium sulfate hydrates play a significant role in various geochemical and environmental processes, with emerging research focusing on their application in wastewater treatment, soil improvement, and heavy metal remediation.

Calcium sulfate dihydrate (gypsum) is being investigated as an alternative coagulant-flocculant in the primary treatment of wastewater. scielo.org.zaresearchgate.net One of the key advantages of using calcium sulfate is its effect on the pH of the treated water. Unlike aluminum sulfate, which can significantly lower the pH, requiring subsequent neutralization, calcium sulfate maintains the pH within a neutral range (approximately 7.04 to 7.51). scielo.org.zaresearchgate.net This neutral pH is beneficial for the potential reuse of the treated water. scielo.org.za

However, research has shown that the turbidity removal efficiency of calcium sulfate dihydrate is significantly lower than that of aluminum sulfate. scielo.org.za While aluminum sulfate can achieve over 90% turbidity removal, the reduction with calcium sulfate is much more modest. scielo.org.za Despite this, the use of calcium sulfate as a coagulant is still considered a viable option, particularly in systems where pH control is a primary concern. finishing.com The mechanism of coagulation with calcium sulfate is thought to involve the divalent calcium ion (Ca²⁺) which helps in charge neutralization of colloidal particles, although it is less effective than the trivalent aluminum ion (Al³⁺) according to the Schultz-Hardy Rule. austieca.com.au

The table below compares the performance of Calcium Sulfate Dihydrate and Aluminum Sulfate as coagulants in wastewater treatment based on a study.

CoagulantpH of Treated WaterTurbidity Removal Efficiency
Calcium Sulfate Dihydrate7.04 - 7.51~11.02%
Aluminum Sulfate~3.90~93.91%

Calcium sulfate is widely used as a soil amendment to improve soil structure and quality. pure-milieutechniek.begypsoil.com One of its primary functions is to improve the flocculation of soil particles, which involves binding small particles together to form larger aggregates. pure-milieutechniek.be This process enhances soil structure, leading to better water infiltration and aeration. soilsolutions.neteverbrighttr.co The calcium in calcium sulfate, being a divalent cation, is effective at displacing monovalent cations like sodium, which can cause soil dispersion and poor structure. soilsolutions.net

Calcium sulfate also plays a role in regulating soil pH. It can act as a buffer, helping to neutralize both acidic and alkaline soils. pure-milieutechniek.be In acidic soils, while lime is typically used to raise the pH, the calcium from calcium sulfate is more mobile and can leach into the subsoil, improving conditions for root development at greater depths. pure-milieutechniek.be In alkaline soils, the sulfur component can help to lower the pH. pure-milieutechniek.be

Calcium sulfate is being explored for its role in the retention of heavy metals in contaminated soils and water. Research has shown that composite materials containing calcium sulfate and calcium phosphate (B84403) (such as hydroxyapatite) can effectively remove heavy metals like lead and zinc from aqueous solutions. core.ac.ukresearchgate.net The primary mechanism for heavy metal retention in these composites is believed to be an exchange of calcium ions in the apatite structure with the heavy metal ions in the solution. core.ac.uk

Studies have demonstrated that these composite materials can be used in both batch and continuous flow-through column systems for heavy metal removal. core.ac.uk The porous nature of these composites allows for fluid flow and interaction with the active phosphate sites. core.ac.uk

In the context of soil remediation, the application of calcium sulfate can alleviate the toxicity and accumulation of heavy metals like cadmium in plants. nih.gov The mechanism involves the competition between calcium ions (Ca²⁺) and cadmium ions (Cd²⁺) for uptake by plant roots through ion channels or transporters. nih.gov By increasing the concentration of calcium in the soil solution, the uptake of cadmium by plants is reduced. nih.gov Additionally, calcium sulfate can facilitate the biosynthesis of phytochelatins, which are involved in the detoxification and sequestration of heavy metals within plant cells, further enhancing the plant's tolerance to cadmium stress. nih.gov The advanced calcium-aluminum precipitation method (ACAPM) has also been shown to effectively remove heavy metals and sulfate with high efficiency. ekb.eg

Novel Synthesis Routes and Structural Design for Specific Functionalities

The functional properties of calcium sulfate hydrates are intrinsically linked to their structural and morphological characteristics. Consequently, significant research efforts have been directed towards developing novel synthesis routes that allow for precise control over the material's architecture at various scales. This has enabled the rational design of calcium sulfate-based materials with tailored functionalities for a range of applications, from biomedical devices to high-performance composites.

Conventional synthesis of calcium sulfate hydrates often relies on methods such as the dehydration of gypsum or precipitation from aqueous solutions, which can offer limited control over crystal morphology and size distribution. In contrast, emerging synthesis strategies provide pathways to produce calcium sulfate hydrates with well-defined structures, including whiskers, nanofibers, and porous scaffolds. These advanced techniques include hydrothermal synthesis, microemulsion methods, and microwave-assisted synthesis, among others.

Hydrothermal Synthesis

Hydrothermal methods are widely employed for the synthesis of calcium sulfate whiskers (CSWs), which are single crystals with a high aspect ratio. mdpi.commdpi.com This technique involves the transformation of a calcium sulfate dihydrate suspension in a high-pressure reactor under specific temperature and pressure conditions. mdpi.com The morphology of the resulting whiskers can be finely tuned by controlling reaction parameters such as temperature, time, pH, and the presence of additives. mdpi.comresearchgate.net For instance, the use of certain metal ions like Cu2+ can significantly influence the aspect ratio of the synthesized whiskers. mdpi.com The high strength and reinforcing capabilities of CSWs make them ideal for enhancing the mechanical properties of cement-based composites and other materials. nih.gov

Microemulsion Synthesis

Microemulsion techniques offer a versatile approach for the synthesis of nanosized calcium sulfate hydrates with controlled morphologies. nih.govacs.org This method utilizes a thermodynamically stable dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant. The aqueous nanodroplets within the microemulsion act as confined microreactors, enabling precise control over the nucleation and growth of calcium sulfate crystals. nih.govacs.org The choice of surfactant (cationic, anionic, or non-ionic) plays a crucial role in determining the final morphology of the product, which can range from nanorods and nanowires to quasi-spherical nanoparticles. nih.govacs.org This level of control is particularly advantageous for biomedical applications where nanoparticle size and shape can influence cellular interactions and drug delivery kinetics. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing calcium sulfate whiskers. researchgate.net This technique utilizes microwave irradiation to heat the precursor solution, leading to a more uniform and faster crystallization process compared to conventional heating methods. The resulting whiskers exhibit desirable properties for applications in thermal insulation and fire-retardant coatings. researchgate.net

Biomimetic Synthesis and Composite Scaffolds

Drawing inspiration from natural biomineralization processes, biomimetic synthesis aims to create calcium sulfate-based materials with structures that mimic those found in biological tissues, such as bone. nih.gov This often involves the use of organic templates or additives that can direct the crystallization of calcium sulfate. For instance, the combination of calcium sulfate with materials like treated dentin matrix can result in composite scaffolds with enhanced biocompatibility and osteoinductive properties for bone regeneration. nih.gov

Furthermore, the structural design of calcium sulfate hydrates extends to the fabrication of porous scaffolds for tissue engineering and drug delivery applications. nih.govresearchgate.net Techniques such as selective laser sintering (SLS) can be used to create scaffolds with interconnected porous structures. nih.gov The porosity of these scaffolds can be controlled to facilitate cell infiltration and nutrient transport, which are crucial for tissue regeneration. Moreover, the incorporation of other materials, such as bioactive glass or polymers like poly-ε-caprolactone, can enhance the mechanical properties and degradation behavior of the scaffold. nih.govnih.gov These composite scaffolds can also be designed to regulate the release of therapeutic agents, such as bone morphogenetic protein-2 (BMP-2), to accelerate bone healing. nih.gov

The ability to tailor the structure of calcium sulfate hydrates through these novel synthesis routes opens up new possibilities for the development of advanced materials with specific and enhanced functionalities.

Synthesis RouteKey ParametersResulting Morphology/StructureSpecific Functionality
Hydrothermal Synthesis Temperature, Time, pH, Additives (e.g., metal ions)Whiskers, NanofibersReinforcement in composites, Enhanced mechanical properties
Microemulsion Synthesis Surfactant type, Water-to-oil ratioNanoparticles (nanorods, nanowires, quasi-spherical)Controlled drug delivery, Biomedical applications
Microwave-Assisted Synthesis Microwave power, Reaction timeWhiskersThermal insulation, Fire retardancy
Biomimetic Synthesis Organic templates, Bioactive moleculesHierarchical and composite structuresBone regeneration, Tissue engineering
Pore-forming/Scaffold Fabrication (e.g., SLS) Pore-forming agents, Sintering parametersPorous scaffolds with controlled architectureTissue engineering scaffolds, Controlled drug release

Q & A

Q. What experimental methods are recommended for determining the water content in calcium sulfate hydrate?

Gravimetric analysis is the standard method. This involves:

  • Heating : A known mass of this compound (e.g., CaSO₄·2H₂O) is heated to remove bound water, leaving anhydrous CaSO₄.
  • Mass Measurement : The mass loss corresponds to water content. Calculations include:
  • Water loss (%) = [(Initial mass - Final mass)/Initial mass] × 100

  • Molar ratio (n) = (Moles of H₂O lost)/(Moles of anhydrous CaSO₄)
    3. Error Mitigation : Use desiccators to prevent moisture reabsorption and ensure constant mass via repeated heating cycles .

    Table 1 : Example Data from Gravimetric Analysis

    ParameterValue
    Initial hydrate mass (g)3.02
    Anhydrous mass (g)2.11
    Water loss (%)47.10
    Molar ratio (n)5.314
    Theoretical n5
    Error (%)5.91
    Adapted from McCabe (2013) and Antonopoulos (2024) .

Q. What are the standard physical properties of this compound?

Key properties include:

  • Density : 2.32 g/cm³ (dihydrate) .
  • Solubility : 2 g/L in water at 20°C .
  • pH : 7.0 (50 g/L slurry) .
  • Thermal Stability : Dehydration to hemihydrate (CaSO₄·0.5H₂O) occurs at ~100–150°C; further heating yields anhydrite (CaSO₄) .

Q. What safety protocols are essential for handling this compound in laboratories?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent mechanical irritation .
  • Ventilation : Use local exhaust systems to minimize airborne dust .
  • Storage : Keep in airtight containers away from incompatible substances (e.g., strong acids) .

Advanced Research Questions

Q. How does this compound influence the hydration kinetics of tricalcium aluminate (C₃A) in cementitious systems?

Calcium sulfate moderates C₃A hydration by forming ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), which delays setting and enhances durability. Methodological steps include:

  • Mixing Ratios : Optimize CaSO₄·2H₂O:C₃A ratios to balance ettringite formation and sulfate availability .
  • Analytical Techniques :
  • Isothermal Calorimetry : Tracks heat flow to identify reaction stages (e.g., induction period, ettringite precipitation) .
  • XRD : Confirms phase transitions and quantifies ettringite/monosulfoaluminate ratios .
    3. Challenges : Solubility limits of gypsum and temperature-dependent kinetics require iterative experimental validation .

Q. What analytical approaches resolve discrepancies in experimental vs. theoretical hydration numbers?

Common sources of error and solutions:

  • Incomplete Dehydration : Use thermogravimetric analysis (TGA) to verify mass loss endpoints .
  • Hygroscopicity : Cool samples in desiccators and use rapid weighing protocols .
  • Impurities : Employ ICP-OES to detect trace ions (e.g., Sr²⁺, Mg²⁺) that alter crystal hydration .
  • Statistical Rigor : Conduct triplicate trials and propagate errors using standard deviations .

Q. How do sulfate ions from this compound contribute to concrete degradation mechanisms?

Sulfate attack involves:

  • Ettringite Formation : Reaction with calcium aluminate hydrate (C-A-H) causes expansive crystallization, leading to cracking .
  • Gypsum Precipitation : Reduces C-S-H gel cohesion, weakening the cement matrix .
  • Mitigation Strategies :
  • Limit sulfate exposure in aggressive environments (e.g., marine settings).
  • Use supplementary cementitious materials (e.g., fly ash) to reduce reactive aluminates .

Methodological Notes

  • Data Contradictions : Discrepancies in hydration numbers (e.g., n = 5.314 vs. 5 in CuSO₄·nH₂O) highlight the need for rigorous procedural controls .
  • Advanced Characterization : Pair TGA with DSC and XRD to correlate mass loss with phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.